2-O-Ethyl ascorbic acid
Description
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFOOHMMLYYNW-UJURSFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(OC1=O)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150198 | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112894-37-8 | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Ethyl ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-ETHYL ASCORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-O-Ethyl ascorbic acid synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Ascorbic Acid
Disclaimer: Scientific literature and patents predominantly describe the synthesis and purification of 3-O-Ethyl Ascorbic Acid . Information regarding the synthesis of 2-O-Ethyl Ascorbic Acid is scarce, and some sources appear to conflate the two isomers. This guide will focus on the well-documented methods for the 3-O-ethyl isomer, which is the commercially significant and widely researched compound.
Introduction
3-O-Ethyl Ascorbic Acid, a stabilized ether derivative of Vitamin C, offers enhanced stability against oxidation compared to its parent molecule, L-ascorbic acid. This improved stability, coupled with its oil and water solubility, makes it a highly valued ingredient in the cosmetics and pharmaceutical industries for applications such as skin whitening, anti-aging, and antioxidant formulations.[1][2][3] After penetrating the skin, it is metabolized back to ascorbic acid, allowing it to exert the biological effects of Vitamin C.[1][2] This document provides a comprehensive overview of the primary synthesis routes and purification methodologies for 3-O-Ethyl Ascorbic Acid, intended for researchers, chemists, and professionals in drug development.
Synthesis Methodologies
The synthesis of 3-O-Ethyl Ascorbic Acid is primarily achieved through two main strategies: a multi-step process involving protection and deprotection of hydroxyl groups, and a more direct one-step synthesis.
Three-Step Synthesis (Protection-Alkylation-Deprotection)
This is a common and often high-yielding industrial method that involves protecting the more reactive hydroxyl groups at the C-5 and C-6 positions before ethylating the C-3 hydroxyl group.[4][5]
Step 1: Protection of 5,6-Hydroxyl Groups The first step is to protect the diol at the C-5 and C-6 positions of L-ascorbic acid. This is typically achieved by reacting it with a ketone, such as acetone (B3395972) or cyclopentanone, in the presence of an acid catalyst to form a ketal (e.g., 5,6-O-isopropylidene-L-ascorbic acid).[1][4][6]
Step 2: Ethylation of the 3-Hydroxyl Group The protected intermediate, 5,6-O-isopropylidene-L-ascorbic acid, is then reacted with an ethylating agent. Common agents include ethyl bromide or ethyl tosylate, often in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][6]
Step 3: Deprotection (Hydrolysis) The final step involves the removal of the protecting group by acid-catalyzed hydrolysis. The 3-O-ethyl-5,6-O-isopropylidene ascorbic acid is treated with an acid, such as hydrochloric acid or formic acid, in a solvent like methanol (B129727) or water to yield the final 3-O-Ethyl Ascorbic Acid.[1][7][8]
One-Step Synthesis (Direct Ethylation)
A simpler, more direct method involves the reaction of sodium L-ascorbate with an ethylating agent like ethyl bromide in a suitable solvent, typically DMSO.[9][10] This approach avoids the need for protection and deprotection steps, making it more atom-economical.[7][11] However, this method can lead to the formation of byproducts due to the potential for alkylation at other hydroxyl positions, which can make purification more challenging and may result in lower yields of the desired product compared to the three-step method.[2]
Quantitative Data from Literature
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Three-Step Synthesis Data
| Step | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1. Protection | L-Ascorbic Acid, Acetone | p-Toluenesulfonic Acid | Acetone | 25 | 8 | 93 | [1] |
| 1. Protection | L-Ascorbic Acid, Acetone | Methanesulfonic Acid | Acetone | 25-30 | 5 | 80 | [6] |
| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Bromide | Sodium Bicarbonate | DMSO | 70 | 2 | 95 | [1] |
| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Tosylate | Sodium Bicarbonate | DMF | 60 | 10 | N/A | [6] |
| 3. Deprotection | 3-O-ethyl-5,6-O-isopropylidene ascorbic acid | Hydrochloric Acid | Methanol | 60 | 3 | 98 | [1][7] |
| 3. Deprotection | 3-O-ethyl-isopropylidene ascorbic acid | Hydrochloric Acid | Water | 60 | 2 | 84.3 |[5][12] |
Table 2: One-Step Synthesis Data
| Reactants | Molar Ratio (Ascorbate:EtBr) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.2 | DMSO | 50 | 3.5 | 51.0 | [10][11] |
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.4 | DMSO | 50 | 3 | 62.0 | [10] |
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.6 | DMSO | 50 | 3 | 62.0 |[10] |
Experimental Protocols
Protocol for Three-Step Synthesis[1][7]
Step 1: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid
-
Add 70g of L-ascorbic acid, 22g of p-toluenesulfonic acid, and 700 ml of acetone to a 1.5-liter flask.
-
Stir the mixture at room temperature (25°C) for 8 hours.
-
A large volume of crystals will form. Filter the reaction mixture.
-
Wash the filter cake with acetone and dry under vacuum to obtain 5,6-O-isopropylidene-L-ascorbic acid crystals (yield: ~93%).[1]
Step 2: Synthesis of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid
-
Dissolve 30g of 5,6-O-isopropylidene-L-ascorbic acid in 120 ml of DMSO.
-
Add 7.6g of ethyl bromide and 11.6g of sodium bicarbonate to the solution.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
After cooling to room temperature, extract the mixture three times with 1000 ml of toluene.
-
Wash the combined organic extracts with water, then concentrate to induce crystallization, yielding 3-O-ethyl-5,6-O-isopropylidene ascorbic acid (yield: ~95%).[1]
Step 3: Deprotection to form 3-O-Ethyl Ascorbic Acid
-
Dissolve 10g of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid in 100 ml of methanol.
-
Add 5 ml of 50% (v/v) hydrochloric acid.
-
Heat the mixture to 60°C for 3 hours.
-
Neutralize the solution with sodium bicarbonate.
-
Add ethyl acetate (B1210297) to extract the product. Crystallization from the extract yields 3-O-Ethyl Ascorbic Acid (yield: ~98%).[1][7]
Protocol for One-Step Synthesis[10]
-
Dissolve sodium L-ascorbate (1.98g, 10.0 mmol) in 50 mL of DMSO in a reaction vessel.
-
Stir the solution for 10 minutes at 50°C.
-
Add ethyl bromide (896 μL, 12.0 mmol).
-
Continue stirring the mixture for 3.5 hours at 50°C.
-
The final product must be purified from the reaction mixture, typically using column chromatography.
Purification and Analysis
Purification is a critical step to remove unreacted starting materials, byproducts, and solvents to achieve the high purity required for cosmetic and pharmaceutical applications.
Purification Techniques
-
Recrystallization: This is the most common method for purifying the final product. A crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/ethanol) at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[5][12][13]
-
Column Chromatography: Particularly necessary for the purification of products from one-step synthesis to separate the desired 3-O-ethyl isomer from other alkylated byproducts and starting materials.[2][10] Reversed-phase columns (e.g., ODS) are often used.[10]
-
Solvent Extraction and Washing: Used during the workup of the reaction mixture to separate the product from water-soluble or organic-soluble impurities. Toluene is often used to extract the protected intermediate, and ethyl acetate is used for the final product.[1]
-
Azeotropic Distillation: This technique can be used to remove water from reaction mixtures, driving certain reactions to completion or aiding in the isolation of the product from aqueous solutions.[14]
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of Ethyl Ascorbic Acid and quantifying it in formulations. Reversed-phase HPLC with UV detection (typically around 245 nm) is commonly employed.[10][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized compound, ensuring the ethyl group is at the correct (C-3) position.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]
-
Melting Point: A sharp melting point range (literature value ~113-114°C) is a good indicator of purity.[12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. ulprospector.com [ulprospector.com]
- 4. CN113214197A - Preparation method of vitamin C ethyl ether - Google Patents [patents.google.com]
- 5. METHOD FOR PREPARING 3-O-ALKYL-ASCORBIC ACID - Patent 2081920 [data.epo.org]
- 6. US7741496B2 - Ascorbic acid derivatives - Google Patents [patents.google.com]
- 7. 3-O-Ethyl-L-ascorbic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103113333A - Synthesizing method of vitamin C ethyl ether - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid [pubmed.ncbi.nlm.nih.gov]
- 12. EP2081920B1 - Method for preparing 3-o-alkyl-ascorbic acid - Google Patents [patents.google.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. US2517276A - Process for the purification of 1-ascorbic acid - Google Patents [patents.google.com]
- 15. helixchrom.com [helixchrom.com]
- 16. This compound [benchchem.com]
Unveiling the In Vitro Mechanisms of Ethyl Ascorbic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Ascorbic Acid (EAA), a stable derivative of Vitamin C, has emerged as a prominent ingredient in skincare and dermatological formulations. Its enhanced stability and permeability compared to L-ascorbic acid make it a subject of significant scientific interest.[1][2][3] This technical guide provides an in-depth exploration of the in vitro mechanisms of action of Ethyl Ascorbic Acid, focusing on its roles in melanogenesis inhibition, collagen synthesis stimulation, and antioxidant activity. The information presented herein is a synthesis of findings from various scientific studies, intended to equip researchers and professionals in drug development with a comprehensive understanding of EAA's cellular and molecular activities.
Inhibition of Melanogenesis
Ethyl Ascorbic Acid has been demonstrated to be an effective agent in reducing melanin (B1238610) production, a key factor in skin hyperpigmentation.[4][5] Its mechanism of action in this regard is multifaceted, involving the direct inhibition of key enzymes and the downregulation of proteins involved in the melanin synthesis pathway.
Direct Inhibition of Tyrosinase Activity
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of melanin production.[4] In vitro studies have consistently shown that Ethyl Ascorbic Acid directly inhibits the activity of mushroom tyrosinase.[4][5] This inhibition leads to a reduction in the conversion of L-DOPA to dopaquinone, a crucial step in the melanin synthesis cascade.
Downregulation of Melanogenesis-Related Proteins
Beyond direct enzyme inhibition, Ethyl Ascorbic Acid also exerts its anti-melanogenic effects at the protein expression level. Studies utilizing B16F10 murine melanoma cells have shown that EAA can reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2).[4][5] This downregulation further contributes to the overall decrease in melanin synthesis.
Quantitative Data: Melanogenesis Inhibition
| Parameter | Assay | Cell Line | Concentration of EAA | Result | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase Activity Assay | - | 7.5 g/L | IC50 | [6][7] |
| Tyrosinase Expression | Western Blot | B16F10 murine melanoma cells | Not Specified | 47.5% inhibition compared to control | [4] |
| TRP-2 Expression | Western Blot | B16F10 murine melanoma cells | Not Specified | Dose-dependent inhibition | [4] |
| Melanin Content | Melanin Content Assay | B16F10 murine melanoma cells | 15 mg/mL and 20 mg/mL | Effective whitening observed | [4] |
Experimental Protocols
This assay colorimetrically measures the inhibition of mushroom tyrosinase activity.
-
Reagents: Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer), L-DOPA solution (e.g., 10 mM in phosphate buffer), Ethyl Ascorbic Acid solutions of various concentrations, and Phosphate Buffer (e.g., 0.1 M, pH 6.8).
-
Procedure:
-
In a 96-well plate, add the test compound (Ethyl Ascorbic Acid) and phosphate buffer.
-
Add the mushroom tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at approximately 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of EAA to that of an uninhibited control.
-
This protocol quantifies the melanin content in cultured melanoma cells.
-
Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 6-well plate and treat with various concentrations of Ethyl Ascorbic Acid for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1 M NaOH with 10% DMSO).
-
Melanin Solubilization: Incubate the lysate at a higher temperature (e.g., 80°C) to dissolve the melanin granules.
-
Quantification: Measure the absorbance of the lysate at a wavelength between 405-492 nm using a microplate reader. The results can be normalized to the total protein content.
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated B16F10 cells with a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins based on size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for tyrosinase and TRP-2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).
Visualizations
Stimulation of Collagen Synthesis
Collagen is a vital structural protein in the skin, providing firmness and elasticity. The synthesis of collagen is a complex process that is known to be influenced by Vitamin C.[8][9] Ethyl Ascorbic Acid, as a stable derivative, has been shown to effectively stimulate collagen production in vitro.
Upregulation of Collagen Production in Fibroblasts
In vitro studies using human dermal fibroblasts have demonstrated that Ethyl Ascorbic Acid significantly increases collagen synthesis.[1][10] This effect is crucial for its anti-aging properties, as enhanced collagen production can help to reduce the appearance of fine lines and wrinkles.
Quantitative Data: Collagen Synthesis
| Parameter | Assay | Cell Line | Concentration of EAA | Result | Reference |
| Collagen Production | Not Specified | Human Dermal Fibroblasts | Not Specified | Significant effect on collagen synthesis, similar to TGF-β1 | [4] |
| Collagen Production | Not Specified | Human Dermal Fibroblasts | Not Specified | Enhanced collagen production | [10] |
Experimental Protocol
This colorimetric assay is used to quantify the total collagen content in cell cultures.
-
Cell Culture: Culture human dermal fibroblasts in a suitable medium.
-
Treatment: Treat the cells with various concentrations of Ethyl Ascorbic Acid for a specified duration.
-
Staining:
-
After treatment, fix the cells.
-
Stain the fixed cells with Sirius Red solution, which specifically binds to collagen.
-
-
Elution: Elute the bound dye using a destaining solution.
-
Quantification: Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm) to determine the amount of collagen. The results are often normalized to the total protein content or cell number.
Visualization
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-O-Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-O-Ethyl ascorbic acid, an etherified derivative of ascorbic acid, offers significantly enhanced stability compared to its parent compound, L-ascorbic acid. This attribute has made it a compound of great interest in cosmetic and pharmaceutical formulations where the potent antioxidant and collagen-stimulating benefits of Vitamin C are desired without the inherent instability. This guide provides a comprehensive overview of the stability profile and known degradation pathways of this compound, drawing upon available scientific literature. Much of the detailed stability and analytical data has been generated for the closely related and more commercially prevalent isomer, 3-O-Ethyl ascorbic acid, which will be used as a proxy where specific data for the 2-O-isomer is unavailable. This document consolidates quantitative stability data, details relevant experimental protocols, and visualizes the degradation pathways to support research and development efforts.
Introduction: Overcoming the Instability of L-Ascorbic Acid
L-ascorbic acid is a highly effective biological antioxidant, but its application in aqueous formulations is severely limited by its rapid degradation upon exposure to light, oxygen, and elevated temperatures, particularly at a neutral pH[1]. The ethylation of one of the hydroxyl groups on the ascorbic acid molecule, specifically at the C-2 position, sterically hinders the enediol system, which is the primary site of oxidation. This modification significantly improves the molecule's stability, making this compound a more robust alternative for formulation development[2].
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Due to the extensive research on the 3-O-ethyl isomer and its similar stability characteristics, data for 3-O-Ethyl ascorbic acid is included to provide a comprehensive understanding.
pH Stability
This compound exhibits remarkable stability across a broader pH range compared to L-ascorbic acid, which is most stable at a highly acidic pH (around 3.5). The stable pH range for ethylated ascorbic acid is typically between 4.0 and 6.5, which is more amenable to topical formulations and reduces the potential for skin irritation[2]. One study identified the optimal stability for 3-O-Ethyl ascorbic acid at a pH of 5.46[3][4].
Thermal Stability
While more stable than L-ascorbic acid, high temperatures can still accelerate the degradation of this compound. Studies on the 3-O-ethyl isomer have shown it to be stable at 45°C for up to 60 days with minimal degradation. The optimal temperature for stability has been reported as 36.3°C[3][4].
Photostability
Protection from light is crucial for maintaining the stability of all ascorbic acid derivatives. Prolonged exposure to UV radiation can lead to the degradation of this compound, although it is more resistant than L-ascorbic acid[2].
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of ethylated ascorbic acid. It is important to note that much of this data pertains to the 3-O-ethyl isomer.
Table 1: Stability of Ethylated Ascorbic Acid Under Various Conditions
| Compound | Condition | Duration | Degradation | Reference |
| This compound | Aqueous media (pH 6.5), 25°C | 4 weeks | <10% | [2] |
| 3-O-Ethyl ascorbic acid | Crystalline powder, 45°C | 60 days | Stable (purity maintained) | |
| 3-O-Ethyl ascorbic acid | Optimal conditions | - | pH 5.46, 36.3°C | [3][4] |
Degradation Pathways
The primary degradation pathway for this compound is oxidation, similar to L-ascorbic acid. The ethyl group at the C-2 position slows this process but does not entirely prevent it.
Oxidative Degradation
The initial step in the oxidative degradation of this compound is the formation of a radical intermediate, followed by the loss of a second electron to yield 2-O-Ethyl dehydroascorbic acid. This process is accelerated by the presence of oxygen and transition metal ions. While further degradation products of the ethylated form have not been extensively characterized in the available literature, the degradation of the parent L-ascorbic acid proceeds via hydrolysis of the dehydroascorbic acid lactone ring to form 2,3-diketogulonic acid, which is biologically inactive[5][6]. Subsequent degradation can lead to a variety of smaller molecules, including oxalic acid, threonic acid, and other organic acids.
Hydrolytic Degradation
While oxidation is the primary degradation route, hydrolysis of the ether linkage under certain conditions (e.g., extreme pH and high temperature) could theoretically occur, cleaving the ethyl group to yield L-ascorbic acid and ethanol. However, the ether linkage is generally stable, and this pathway is considered less significant under typical formulation and storage conditions.
Experimental Protocols
The stability of this compound is predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods with UV detection.
Protocol for HPLC Stability-Indicating Assay
The following is a representative protocol for the analysis of 3-O-Ethyl ascorbic acid, which can be adapted for the 2-O-isomer.
-
Objective: To quantify the concentration of 3-O-Ethyl ascorbic acid and separate it from potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄) and an organic modifier (e.g., methanol) in a defined ratio (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent.
-
Prepare working standard solutions of known concentrations by diluting the stock solution.
-
For formulated samples, accurately weigh a portion of the sample and dissolve or extract it with a suitable solvent, followed by dilution to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose the sample to UV light in a photostability chamber.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and the stressed samples. The peak area of this compound is used for quantification. The appearance of new peaks in the chromatograms of the stressed samples indicates degradation products.
Conclusion
This compound presents a significant improvement in stability over L-ascorbic acid, making it a valuable ingredient for the development of effective and stable cosmetic and pharmaceutical products. Its primary degradation pathway is oxidation, which is significantly retarded by the ethyl ether linkage. While further research is needed to fully characterize all degradation products and pathways, the available data, largely from its 3-O-ethyl isomer, provides a strong foundation for its formulation and handling. The use of validated stability-indicating HPLC methods is crucial for ensuring the quality and efficacy of final formulations containing this promising active ingredient.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. nbinno.com [nbinno.com]
- 3. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
A Technical Guide to the Research Applications of Ethyl Ascorbic Acid
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl Ascorbic Acid, a highly stabilized derivative of Vitamin C, is a subject of extensive research in dermatology and cosmetics. This technical guide synthesizes the current scientific understanding of its core research applications, focusing on its antioxidant, anti-melanogenic, and collagen-promoting properties. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate its performance. While the CAS number 112894-37-8 is assigned to 2-O-Ethyl-L-ascorbic acid, the vast majority of published research and commercially available products focus on its isomer, 3-O-Ethyl-L-ascorbic acid (CAS No. 86404-04-8).[1][2][3][4][5][6][7][8] This guide will primarily focus on the latter due to the abundance of available data.
Core Research Applications and Mechanism of Action
Ethyl Ascorbic Acid is a potent antioxidant that also exhibits significant effects on skin pigmentation and collagen synthesis.[8][9][10][11][12] Its stability in formulation allows for effective delivery into the skin where it is metabolized to Ascorbic Acid, exerting its biological effects.
Antioxidant Activity
As a derivative of Vitamin C, Ethyl Ascorbic Acid is a powerful antioxidant, capable of neutralizing reactive oxygen species (ROS).[9] This activity is crucial in protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. The primary mechanism involves the donation of an electron to neutralize free radicals.[9]
Skin Brightening and Anti-Melanogenic Effects
A significant area of research for Ethyl Ascorbic Acid is its ability to brighten the skin and reduce hyperpigmentation. This is primarily achieved through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[12][13][14][15][16] By inhibiting tyrosinase, it effectively reduces the production of melanin.[13] Research has also shown that it can down-regulate the expression of tyrosinase-related protein-2 (TRP-2), further contributing to its depigmenting effects.[14] Studies have also indicated its involvement in the Nrf2-mediated antioxidant response and the induction of autophagy in melanocytes, contributing to its anti-melanogenic activity.[17][18]
Collagen Synthesis Promotion
Ethyl Ascorbic Acid stimulates collagen production in dermal fibroblasts.[8][10][11][14] This is a critical function for maintaining skin elasticity and reducing the appearance of fine lines and wrinkles. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the stabilization of the collagen triple helix.[19] Ethyl Ascorbic Acid, upon conversion to ascorbic acid in the skin, supports these enzymatic processes. Furthermore, it has been shown to synergize with Transforming Growth Factor-beta 1 (TGF-β1) to enhance collagen production and the expression of other extracellular matrix components.[20][21][22][23]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on 3-O-Ethyl-L-ascorbic acid.
| Parameter | Value | Assay | Source |
| Tyrosinase Inhibition | |||
| IC50 | 7.5 g/L | Mushroom Tyrosinase Assay | [12][16] |
| Inhibition of Tyrosinase Expression | 47.5% reduction | Western Blot (B16F10 cells) | [14] |
| Antioxidant Activity | |||
| DPPH Radical Scavenging IC50 | 0.032 g/L | DPPH Assay | [12][16] |
| Collagen Synthesis | |||
| Increase in Collagen Content | 1078% - 1115% | Collagen Assay (Human Dermal Fibroblasts) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Tyrosinase Inhibition Assay
This protocol outlines the in vitro assessment of tyrosinase inhibitory activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
3-O-Ethyl-L-ascorbic acid
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3-O-Ethyl-L-ascorbic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of the test compound to the wells. Include a control well without the inhibitor.
-
Add the L-DOPA substrate solution to each well.
-
Initiate the reaction by adding the mushroom tyrosinase solution to all wells.
-
Measure the absorbance at 475 nm using a microplate reader.[13][14]
-
Calculate the percentage of tyrosinase inhibition for each concentration.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
3-O-Ethyl-L-ascorbic acid (or other test compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound in the same solvent.
-
In a test tube or 96-well plate, mix the DPPH solution with the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.[24]
-
A decrease in absorbance indicates radical scavenging activity.
-
The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
In Vitro Collagen Synthesis Assay (Sirius Red Method)
This protocol provides a method for quantifying collagen production by fibroblasts in culture.
Materials:
-
Human Dermal Fibroblasts
-
Cell culture medium
-
3-O-Ethyl-L-ascorbic acid
-
Sirius Red staining solution (0.1% in picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Spectrophotometer or microplate reader
Procedure:
-
Culture human dermal fibroblasts in appropriate culture vessels.
-
Treat the cells with varying concentrations of 3-O-Ethyl-L-ascorbic acid for a designated period (e.g., 24-72 hours).
-
After treatment, wash the cell layer with Phosphate Buffered Saline (PBS).
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at a wavelength between 540-570 nm.[25]
-
The amount of collagen is proportional to the absorbance and can be quantified using a standard curve of known collagen concentrations.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Inhibition of Melanin Synthesis by 3-O-Ethyl Ascorbic Acid.
Caption: Stimulation of Collagen Synthesis by 3-O-Ethyl Ascorbic Acid.
Caption: Workflow for In Vitro Tyrosinase Inhibition Assay.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-O-Ethyl-L-ascorbic Acid | CAS No- 112894-37-8 | Simson Pharma Limited [simsonpharma.com]
- 3. 2-O-ETHYL-L-ASCORBIC ACID | 112894-37-8 [chemicalbook.com]
- 4. 2-O-ethyl ascorbic acid, 112894-37-8 [thegoodscentscompany.com]
- 5. blog.bluesun-international.com [blog.bluesun-international.com]
- 6. chemistconfessions.com [chemistconfessions.com]
- 7. paulaschoice-eu.com [paulaschoice-eu.com]
- 8. Ethyl Ascorbic Acid (Explained + Products) [incidecoder.com]
- 9. This compound [benchchem.com]
- 10. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 15. 3-O-Ethyl-L-ascorbic acid (vitamin C ethyl ether) | Tyrosinase | 86404-04-8 | Invivochem [invivochem.com]
- 16. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Etherified Ascorbic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (Vitamin C) is a vital antioxidant and a key cofactor in numerous enzymatic reactions. However, its inherent instability and limited lipophilicity curtail its therapeutic and cosmetic applications. Etherification of ascorbic acid at the C-2 or C-3 hydroxyl groups has emerged as a promising strategy to enhance its stability and bioavailability, leading to a new class of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of etherified ascorbic acid derivatives, with a focus on their antioxidant, anti-melanogenic, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to support further research and development in this area.
I. Antioxidant Activity
Etherified ascorbic acid derivatives exhibit significant antioxidant properties, primarily through radical scavenging and the activation of cellular antioxidant defense mechanisms.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of etherified ascorbic acid derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Derivative | Assay | IC50 Value | Reference |
| 3-O-Ethyl Ascorbic Acid | DPPH Radical Scavenging | 0.032 g/L | [1][2] |
Note: Comprehensive comparative data on the IC50 values for a wide range of etherified ascorbic acid derivatives with varying alkyl chain lengths is limited in publicly available literature.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of etherified ascorbic acid derivatives using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Etherified ascorbic acid derivative (test sample)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples and Control: Prepare a stock solution of the etherified ascorbic acid derivative and ascorbic acid in methanol. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] x 100 Where:
-
A_c is the absorbance of the control (DPPH solution without sample).
-
A_s is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
II. Anti-Melanogenic Activity
Several etherified ascorbic acid derivatives, most notably 3-O-ethyl ascorbic acid, have demonstrated potent skin-whitening effects by inhibiting melanin (B1238610) synthesis.
Mechanism of Action: Tyrosinase Inhibition
The primary mechanism for the anti-melanogenic activity of these derivatives is the inhibition of tyrosinase, the key enzyme in melanogenesis.
Quantitative Data on Tyrosinase Inhibition
| Derivative | IC50 Value (Tyrosinase Inhibition) | Reference |
| 3-O-Ethyl Ascorbic Acid | 7.5 g/L | [1][2] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol describes the in vitro assessment of the tyrosinase inhibitory activity of etherified ascorbic acid derivatives.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Etherified ascorbic acid derivative (test sample)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test sample and kojic acid in an appropriate solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the test sample or positive control at various concentrations.
-
Add the tyrosinase solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_c - Rate_s) / Rate_c] x 100 Where:
-
Rate_c is the rate of the reaction in the control (without inhibitor).
-
Rate_s is the rate of the reaction in the presence of the inhibitor.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Anticancer Activity
Etherified ascorbic acid derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The enhanced lipophilicity of these derivatives may contribute to their increased cellular uptake and pro-oxidant activity within cancer cells.
Quantitative Data on Cytotoxicity
Data on the cytotoxic effects of etherified ascorbic acid derivatives is still emerging. The IC50 values can vary significantly depending on the cell line and the specific derivative.
Note: A comprehensive, comparative table of IC50 values for a wide range of etherified ascorbic acid derivatives against various cancer cell lines is not currently available in the public domain. Research in this area is ongoing.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Etherified ascorbic acid derivative (test compound)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the etherified ascorbic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
IV. Signaling Pathways
The biological activities of etherified ascorbic acid derivatives are mediated through the modulation of various intracellular signaling pathways.
Nrf2-Mediated Antioxidant Response
3-O-ethyl ascorbic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3][4] This activation leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.
Caption: Nrf2 activation by 3-O-ethyl ascorbic acid.
Inhibition of Melanogenesis Signaling
3-O-ethyl ascorbic acid also exerts its anti-melanogenic effects by interfering with signaling pathways that regulate melanin production. It has been shown to suppress the ROS-mediated p53/POMC/α-MSH pathway in keratinocytes and the MITF-CREB-tyrosinase pathway in melanocytes.[3][4]
Caption: Inhibition of melanogenesis by 3-O-ethyl ascorbic acid.
V. Conclusion
Etherified ascorbic acid derivatives represent a significant advancement over native ascorbic acid, offering enhanced stability and a broad range of biological activities. Their potent antioxidant, anti-melanogenic, and emerging anticancer properties make them highly attractive for applications in dermatology, cosmetics, and medicine. This technical guide provides a foundational understanding of their biological activities, supported by available quantitative data and detailed experimental protocols. Further research, particularly in generating comprehensive comparative data across a wider range of derivatives and elucidating their mechanisms of action in more detail, will be crucial for unlocking their full therapeutic potential.
References
- 1. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Inhibitory Effect of 2-O-Ethyl Ascorbic Acid on Tyrosinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of 2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, on the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation. This document details the current understanding of the inhibitory mechanisms, summarizes key quantitative data, provides detailed experimental protocols for in vitro and cell-based assays, and illustrates relevant biological pathways and experimental workflows. While this compound has demonstrated significant inhibitory potential against tyrosinase activity and melanin (B1238610) production, this guide also highlights the current gap in publicly available literature regarding the specific kinetic parameters of its direct enzymatic inhibition.
Introduction to Tyrosinase and Melanogenesis
Melanogenesis, the process of melanin synthesis, is a complex pathway primarily regulated by the enzyme tyrosinase.[1] Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that catalyzes the first two rate-limiting steps of melanin production: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone is a highly reactive ortho-quinone that serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). The expression and activity of tyrosinase are regulated by various signaling pathways, most notably the cyclic AMP (cAMP)-mediated pathway, which is activated by stimuli such as α-melanocyte-stimulating hormone (α-MSH). This pathway leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanogenesis that, in turn, increases the transcription of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).
Given its central role, the inhibition of tyrosinase is a key strategy in the development of cosmeceuticals and pharmaceuticals for skin lightening and the treatment of hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.
This compound as a Tyrosinase Inhibitor
This compound (also commonly referred to as 3-O-Ethyl Ascorbic Acid) is a stable, etherified derivative of ascorbic acid (Vitamin C).[2] Its structural modification enhances its stability against oxidation compared to pure ascorbic acid, making it a more suitable ingredient for cosmetic and pharmaceutical formulations.[3] this compound has been shown to exert its depigmenting effects through multiple mechanisms, including the inhibition of tyrosinase activity and the downregulation of melanogenesis-related gene expression.[4]
Quantitative Data on Tyrosinase Inhibition
Several studies have demonstrated the inhibitory effect of this compound on tyrosinase activity, primarily through the determination of the half-maximal inhibitory concentration (IC50). The reported IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom tyrosinase) and the substrate used.
| Compound | Enzyme Source | Substrate | IC50 | Reference |
| 3-O-Ethyl Ascorbic Acid | Mushroom Tyrosinase | L-DOPA | 7.5 g/L | [3][5][6][7] |
Note: The provided IC50 value is from a single study and further research may provide a broader range of values under different experimental conditions.
Mechanism of Action
The inhibitory effect of this compound on melanogenesis is multifaceted:
-
Direct Tyrosinase Inhibition: While the precise kinetic mechanism (e.g., competitive, non-competitive) and the inhibition constant (Ki) are not well-documented in publicly available literature, it is understood that like ascorbic acid, its derivatives can interact with the copper ions in the active site of tyrosinase, thereby inhibiting its catalytic activity.[1]
-
Downregulation of Melanogenic Gene Expression: Studies have shown that this compound can reduce the expression of key melanogenic proteins, including tyrosinase, TRP-1, and TRP-2.[4] This is achieved by suppressing the expression of MITF.[4]
Signaling Pathways
The regulation of melanogenesis is a complex process involving multiple signaling cascades. This compound has been shown to influence these pathways, leading to a reduction in melanin synthesis.
Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on tyrosinase.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common method to screen for direct inhibitors of tyrosinase activity.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer, this compound solution (or DMSO for the control), and mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a specified temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader. For kinetic studies, take readings at regular intervals.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with this compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Cell-Based Melanin Content Assay
This assay measures the effect of this compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Caption: Workflow for the cell-based melanin content assay.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. A vehicle control (e.g., media with DMSO) should be included.
-
-
Melanin Measurement:
-
After incubation, wash the cells with PBS and lyse them with the NaOH/DMSO solution.
-
Heat the cell lysates (e.g., at 80°C) to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
-
Data Normalization:
-
The melanin content is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay.
-
The results are often expressed as a percentage of the control.
-
Western Blot Analysis of Tyrosinase Expression
This technique is used to quantify the amount of tyrosinase protein in cells treated with this compound.
Caption: Workflow for Western blot analysis of tyrosinase expression.
Materials:
-
Treated B16F10 cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against tyrosinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control B16F10 cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for tyrosinase.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of tyrosinase.
-
Conclusion
This compound is a promising agent for the inhibition of melanogenesis. Its stability and demonstrated efficacy in reducing tyrosinase activity and melanin content, both through direct inhibition and downregulation of gene expression, make it a valuable ingredient in the fields of dermatology and cosmetology. While the existing data strongly supports its inhibitory role, further research is warranted to fully elucidate the kinetic parameters of its direct interaction with the tyrosinase enzyme. A detailed understanding of its inhibition type (competitive, non-competitive, etc.) and its inhibition constant (Ki) would provide a more complete picture of its mechanism of action and facilitate the development of more targeted and effective formulations for the management of skin pigmentation. The experimental protocols provided in this guide offer a robust framework for conducting such further investigations.
References
- 1. Vitamin C as a probable inhibitor of tyrosinase (Tyr) and tyrosinase-related protein-1 (TRP-1) in human gingiva: An analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 136.175.10.10:8082 [136.175.10.10:8082]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-O-Ethyl Ascorbic Acid
Introduction
This compound is a stable, etherified derivative of L-ascorbic acid (Vitamin C) developed to overcome the inherent instability of the parent molecule.[1] The strategic placement of an ethyl group at the second carbon position protects the most reactive site of the molecule from oxidation, significantly enhancing its stability in various formulations, particularly in aqueous solutions exposed to light and air.[1] This modification makes it a preferred ingredient in cosmetic and pharmaceutical applications.[1] With a molecular formula of C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , this amphiphilic derivative exhibits both hydrophilic and lipophilic properties, which is thought to improve its penetration through the stratum corneum.[1][2] This technical guide provides a comprehensive overview of the molecular structure, reactivity, and biological activities of this compound, along with detailed experimental protocols for its analysis.
Molecular Structure and Physicochemical Properties
The ethylation at the C-2 position of the ascorbic acid lactone ring is the key structural feature that imparts enhanced stability to this compound. This modification protects the enediol system from the rapid oxidation that L-ascorbic acid readily undergoes.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | [2] |
| CAS Number | 112894-37-8 | [2] |
| Molecular Formula | C₈H₁₂O₆ | [1][2] |
| Molecular Weight | 204.18 g/mol | [1][2] |
| Boiling Point (est.) | 505.98 °C @ 760.00 mm Hg | [3] |
| logP (o/w) (est.) | -1.719 | [3] |
| Water Solubility (est.) | 1,000,000 mg/L @ 25 °C | [3] |
| pKa (Predicted) | 3.82 ± 0.10 |
Reactivity and Mechanism of Action
The primary mechanism of action of this compound involves its role as a stable precursor to L-ascorbic acid. Upon penetration into the skin, it is believed to be enzymatically hydrolyzed, releasing the biologically active Vitamin C. This localized delivery allows for targeted engagement with key cellular pathways.
Antioxidant Activity
As a potent antioxidant, this compound donates electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] This activity is crucial in protecting cells from damage induced by environmental aggressors such as UV radiation.
Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[1][4] By releasing L-ascorbic acid, this compound promotes collagen production in fibroblasts, which can lead to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[1][5]
Melanin (B1238610) Inhibition (Skin Whitening)
This compound has been shown to inhibit the activity of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[1][6] By reducing melanin production, it can help to lighten hyperpigmentation and even out skin tone.[1]
Quantitative Reactivity Data
| Assay | Analyte | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | 3-O-Ethyl Ascorbic Acid | 0.032 g/L | [7][8] |
| DPPH Radical Scavenging | L-Ascorbic Acid | 2.421 x 10⁻⁵ mol/L | [9] |
| Tyrosinase Inhibition | 3-O-Ethyl Ascorbic Acid | 7.5 g/L | [7][8] |
| Tyrosinase Inhibition | L-Ascorbic Acid | 0.19 mg/ml | [10] |
Signaling Pathways
Melanin Biosynthesis Inhibition
This compound interferes with the melanin production cascade primarily by inhibiting the enzyme tyrosinase. This enzyme catalyzes the initial steps of converting tyrosine to melanin. By downregulating tyrosinase activity, the synthesis of melanin is significantly reduced.
Caption: Inhibition of Melanin Synthesis by this compound.
Collagen Synthesis Stimulation
Ascorbic acid is a vital cofactor in the post-translational modification of procollagen, specifically the hydroxylation of proline and lysine (B10760008) residues. This step is essential for the formation of a stable collagen triple helix. This compound, by providing a sustained release of ascorbic acid, supports this crucial process.
Caption: Role of this compound in Collagen Synthesis.
Nrf2-Mediated Antioxidant Response
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: Activation of the Nrf2 Antioxidant Pathway.
Experimental Protocols
Protocol 1: Quantification of this compound in a Cream Formulation by HPLC-UV
Objective: To determine the concentration of this compound in a cream formulation.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
2-O-Ethyl-L-Ascorbic Acid reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of 2-O-Ethyl-L-Ascorbic Acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase.
-
Vortex for 5 minutes to disperse the cream.
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: 245 nm
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-O-Ethyl-L-Ascorbic Acid based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Accelerated Stability Testing of an O/W Emulsion containing 2-O-Ethyl-L-Ascorbic Acid
Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing 2-O-Ethyl-L-Ascorbic Acid under accelerated conditions.
Materials:
-
Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
Packaging for the formulation
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the O/W emulsion and package it in the final intended commercial packaging.
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:
-
Appearance (color, odor)
-
pH measurement
-
Viscosity measurement
-
Microscopic evaluation (droplet size and distribution)
-
Assay of 2-O-Ethyl-L-Ascorbic Acid using the HPLC-UV method described in Protocol 1.
-
-
Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.
-
Testing Intervals: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data. A formulation is considered stable if there are no significant changes in its physical and chemical properties over the study period. For instance, in aqueous solutions at pH 6.5 and 25°C, this compound shows less than 10% degradation after 4 weeks.[1][12]
Conclusion
This compound represents a significant advancement in the stabilization of Vitamin C for cosmetic and pharmaceutical applications. Its enhanced stability against oxidation, coupled with its ability to deliver active L-ascorbic acid to the skin, makes it a valuable ingredient for formulations targeting antioxidant protection, collagen synthesis, and skin brightening. The experimental protocols provided herein offer a framework for the analysis and stability assessment of formulations containing this promising derivative. Further research into its metabolic fate within the skin and its long-term efficacy will continue to expand its applications in dermatological and drug development settings.
References
- 1. This compound [benchchem.com]
- 2. This compound | C8H12O6 | CID 54694369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 112894-37-8 [thegoodscentscompany.com]
- 4. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 7. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of 2-O-Ethyl Ascorbic Acid using a Validated HPLC-UV Method
Introduction
2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is increasingly utilized in cosmetic and pharmaceutical formulations for its antioxidant and skin-lightening properties. Accurate and precise quantification of this active ingredient is crucial for quality control, formulation development, and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in various matrices, including cream formulations.
Analytical Principle
The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other formulation components. The separation is typically achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier. The analyte is detected and quantified by its UV absorbance, commonly at a wavelength of around 245 nm.
Experimental Protocols
Protocol 1: Quantification of this compound in a Cream Formulation
Objective: To determine the concentration of this compound in a cosmetic cream to assess its content and stability.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water.[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.[1]
-
Add 20 mL of the mobile phase.[1]
-
Vortex for 5 minutes to disperse the cream.[1]
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.[1]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Analysis:
-
Set the HPLC parameters as outlined in Table 1.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Method Validation
Objective: To validate the HPLC-UV method for the quantification of this compound according to ICH guidelines.
Methodology:
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated from the signal-to-noise ratio of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of this compound.
Data Presentation
Table 1: HPLC Operating Conditions
| Parameter | Value |
| HPLC Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[2][3] |
| UV Detection Wavelength | 245 nm[1] |
Table 2: Summary of Method Validation Parameters (Based on 3-O-Ethyl Ascorbic Acid data)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][4] |
| Accuracy (Recovery) | 97.75% - 100.63%[2][3][4] |
| Precision (%RSD) | < 2%[2][4] |
| Limit of Detection (LOD) | 0.01 - 0.10 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.1 - 0.31 µg/mL[2] |
Note: The validation data presented is for the closely related isomer, 3-O-Ethyl Ascorbic Acid, and is expected to be comparable for this compound under similar chromatographic conditions.
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: Detailed sample preparation workflow for cream formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Skin Permeation Study of 2-O-Ethyl Ascorbic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Ethyl Ascorbic Acid (EA), a stable ether derivative of L-ascorbic acid, is a widely utilized active ingredient in cosmetic and dermatological formulations.[1][2] Its popularity stems from its enhanced stability compared to pure Vitamin C and its beneficial effects on the skin, including antioxidant properties, collagen synthesis promotion, and reduction of hyperpigmentation.[3][4][5] The efficacy of a topical formulation containing EA is fundamentally dependent on its ability to penetrate the stratum corneum, the skin's primary barrier.[6][7]
In vitro skin permeation testing (IVPT) is a critical tool for evaluating the dermal absorption and bioavailability of topical products.[8][9] This method, typically employing Franz diffusion cells, provides essential data for formulation optimization, safety assessment, and bioequivalence studies.[10][11][12] These application notes provide detailed protocols for conducting IVPT of this compound, along with a summary of relevant permeation data.
Mechanism of Action and Skin Permeation
Once absorbed into the skin, this compound imparts its benefits through multiple pathways. It acts as a potent antioxidant, neutralizing free radicals that contribute to premature aging.[3] Furthermore, it stimulates collagen production in fibroblasts and inhibits tyrosinase activity, which helps to reduce melanin (B1238610) synthesis and fade hyperpigmentation.[3][4] The primary challenge for topical delivery is overcoming the lipophilic nature of the stratum corneum.[7] The selection of appropriate vehicles and chemical permeation enhancers (CPEs) is crucial for disrupting the stratum corneum's lipid organization temporarily, thereby facilitating the penetration of hydrophilic molecules like EA.[6]
Experimental Protocols
Principle of In Vitro Permeation Testing (IVPT)
The IVPT method utilizes a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a skin membrane.[12] The test formulation is applied to the skin surface in the donor chamber, and the amount of active ingredient that permeates through the skin is measured in the receptor fluid over time.[9][10]
Materials and Reagents
-
Diffusion Cells: Franz-type vertical diffusion cells with a known diffusion area (e.g., ~1 cm²).[1]
-
Skin Membrane: Full-thickness porcine ear skin, heat-separated human epidermis, or reconstructed human skin equivalents (e.g., LabSkin™).[1][13][14]
-
Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.3-7.4, freshly prepared and degassed.[1]
-
Test Formulation: A solution or semi-solid formulation containing a known concentration of this compound (e.g., 2% w/w).[1][15]
-
Analytical Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system for the quantification of EA.[10][13]
-
General Laboratory Equipment: Micropipettes, water bath with stirrer, cotton swabs, vials, solvents for extraction (e.g., water:methanol 50:50 v/v).[13]
Detailed Protocol: Franz Cell Permeation Study
The overall workflow involves preparing the skin, setting up the diffusion cells, applying the formulation, and analyzing samples over a set period.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beminimalist.co [beminimalist.co]
- 4. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the design of ascorbic acid derivative-mediated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. permegear.com [permegear.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin C (L-ascorbic acid) is a potent, water-soluble antioxidant that plays a crucial role in protecting biological systems against oxidative stress. However, its inherent instability limits its application in various formulations. This has led to the development of numerous vitamin C derivatives with improved stability and bioavailability. These derivatives, such as ascorbyl palmitate, magnesium ascorbyl phosphate (B84403), and 3-O-ethyl ascorbic acid, are designed to retain or even enhance the antioxidant properties of the parent molecule.
This document provides detailed protocols for commonly employed in vitro assays to evaluate and compare the antioxidant activity of these derivatives. The assays included are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of vitamin C and its derivatives can be quantified and compared using various assays. The tables below summarize typical values obtained from the literature. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Reference(s) |
| L-Ascorbic Acid | 3.37 - 10.65 | [1][2] |
| Ascorbyl Palmitate | Varies | |
| Magnesium Ascorbyl Phosphate | Varies | |
| Sodium Ascorbyl Phosphate | Varies | |
| Ascorbyl Glucoside | Varies | |
| 3-O-Ethyl Ascorbic Acid | Varies | [3] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound | TEAC (Trolox Equivalents) | Reference(s) |
| L-Ascorbic Acid | ~1.0 | [4] |
| Ascorbyl Palmitate | Varies | |
| Magnesium Ascorbyl Phosphate | Varies | |
| Sodium Ascorbyl Phosphate | Varies | |
| Ascorbyl Glucoside | Varies | |
| 3-O-Ethyl Ascorbic Acid | Varies |
TEAC values are often expressed as a ratio relative to Trolox, a water-soluble vitamin E analog.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/g) | Reference(s) |
| L-Ascorbic Acid | High | [5] |
| Ascorbyl Palmitate | Varies | |
| Magnesium Ascorbyl Phosphate | Varies | |
| Sodium Ascorbyl Phosphate | Varies | |
| Ascorbyl Glucoside | Varies | |
| 3-O-Ethyl Ascorbic Acid | Varies |
Higher FRAP values indicate greater reducing power.
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) | Reference(s) |
| L-Ascorbic Acid | High | [6] |
| Ascorbyl Palmitate | Varies | |
| Magnesium Ascorbyl Phosphate | Varies | |
| Sodium Ascorbyl Phosphate | Varies | |
| Ascorbyl Glucoside | Varies | |
| 3-O-Ethyl Ascorbic Acid | Varies | |
| Vitamin C-Lipid Metabolites (PureWay-C™) | 3782 | [7] |
| Ester-C® | 3380 | [7] |
Higher ORAC values indicate a greater capacity to neutralize peroxyl radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The reduction of the deep purple DPPH to a pale yellow hydrazine (B178648) is monitored spectrophotometrically.[8]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or ethanol)
-
L-Ascorbic acid (as a positive control)
-
Vitamin C derivatives to be tested
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Standard and Samples:
-
Prepare a stock solution of L-ascorbic acid (e.g., 1 mg/mL) in methanol or water.
-
Prepare stock solutions of the vitamin C derivatives in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).
-
From the stock solutions, prepare a series of dilutions for both the standard and the test samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of each dilution of the standard or sample.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of each sample dilution and 100 µL of the solvent (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank, A_sample is the absorbance of the sample with DPPH, and A_control is the absorbance of the sample without DPPH.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation back to the colorless neutral form is measured spectrophotometrically.[9]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (as a standard)
-
Vitamin C derivatives to be tested
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Standard and Samples:
-
Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the vitamin C derivatives.
-
Prepare a series of dilutions for both the standard and the test samples.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of each dilution of the standard or sample.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10][11]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or L-ascorbic acid (for standard curve)
-
Vitamin C derivatives to be tested
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard and Samples:
-
Prepare a series of aqueous solutions of FeSO₄ or L-ascorbic acid (e.g., 100 to 2000 µM).
-
Prepare solutions of the vitamin C derivatives in a suitable solvent.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of the standard, sample, or blank (solvent).
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined from a standard curve of FeSO₄ or L-ascorbic acid and is expressed as µM Fe(II) equivalents or ascorbic acid equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[13][14]
Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) (peroxyl radical generator)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Vitamin C derivatives to be tested
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Preparation of Standard and Samples:
-
Prepare a series of Trolox dilutions in phosphate buffer to create a standard curve.
-
Prepare solutions of the vitamin C derivatives in phosphate buffer. For lipophilic derivatives, a co-solvent like acetone (B3395972) may be used.[15]
-
-
Assay Protocol:
-
To a black 96-well plate, add 25 µL of the standard, sample, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
The ORAC value of the samples is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
Visualization of Mechanisms and Workflows
Antioxidant Signaling Pathway of Vitamin C
Vitamin C and its derivatives exert their antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by regenerating other antioxidants like vitamin E. This helps to mitigate oxidative damage to cellular components.
Caption: Antioxidant action of Vitamin C and its derivatives.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described in this document.
Caption: General workflow for in vitro antioxidant assays.
Logical Relationship of Antioxidant Mechanisms
Vitamin C and its derivatives can act as antioxidants through different mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or by donating an electron (Single Electron Transfer - SET).
Caption: Key mechanisms of antioxidant action.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.website-files.com [assets.website-files.com]
- 8. benchchem.com [benchchem.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: 2-O-Ethyl Ascorbic Acid in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Ethyl ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), is gaining significant attention in dermatological and cosmeceutical research. Its enhanced stability against oxidation compared to L-ascorbic acid makes it a preferred compound for cell culture studies aimed at elucidating the mechanisms of skin whitening, anti-aging, and antioxidant protection.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in various cell culture systems. It is important to note that while the user requested information on "this compound", the vast majority of scientific literature and commercially available products focus on its isomer, 3-O-Ethyl ascorbic acid , for these applications. Therefore, the following information is based on studies conducted with 3-O-Ethyl ascorbic acid, which is often referred to simply as ethyl ascorbic acid.
Key Applications in Cell Culture
3-O-Ethyl ascorbic acid is a versatile molecule with several key applications in in vitro research, primarily revolving around its biological effects on skin cells. These include:
-
Inhibition of Melanogenesis: It effectively reduces melanin (B1238610) production by inhibiting the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.[3][4][5]
-
Stimulation of Collagen Synthesis: It promotes the production of collagen in dermal fibroblasts, contributing to its anti-aging properties.[3][6][7][8][9]
-
Antioxidant Activity: It acts as a potent antioxidant, protecting cells from oxidative stress and damage induced by reactive oxygen species (ROS).[3][7][10]
-
Neuroprotective Effects: Emerging research suggests its potential in protecting neuronal cells from damage.[10][11][12][13][14][15][16]
Quantitative Data Summary
The following tables summarize the quantitative data from various cell culture experiments investigating the effects of 3-O-Ethyl ascorbic acid.
Table 1: Inhibition of Melanogenesis
| Cell Line | Concentration of 3-O-Ethyl Ascorbic Acid | Incubation Time | Key Findings | Reference |
| B16F10 murine melanoma cells | Not specified (dose-dependent) | 24 hours | Inhibited tyrosinase expression by 47.5% compared to α-MSH stimulated control.[4] | [4] |
| B16F10 murine melanoma cells | Not specified (dose-dependent) | Not specified | Showed excellent dose-dependent inhibition of TRP-2 formation.[4] | [4] |
| Reconstructed Human Pigmented Epidermis | 30% (in a serum formulation) | 6 days | Significantly reduced melanin content.[8] | [8] |
| Mushroom Tyrosinase Assay (in vitro) | IC50 = 7.5 g/L | 30 minutes | Inhibited tyrosinase activity.[10] | [10] |
Table 2: Stimulation of Collagen Synthesis
| Cell Line | Concentration of 3-O-Ethyl Ascorbic Acid | Incubation Time | Key Findings | Reference |
| Human Dermal Fibroblasts | Not specified (non-cytotoxic concentrations) | 48 hours | Significant effect on collagen synthesis, similar to TGF-β1.[4] | [4] |
| Human Dermal Fibroblasts | 5 mg/mL and 10 mg/mL (in a serum formulation) | 24 hours | Dose-dependent increase in collagen content of 1078% and 1115%, respectively.[8] | [8] |
| Human Dermal Fibroblasts | 1 mM (in combination with 1 mM glycinamide) | Not specified | Synergistically enhanced collagen production to levels similar to TGF-β1 (10 ng/mL).[17] | [17] |
Table 3: Antioxidant and Cytotoxicity Profile
| Assay / Cell Line | Concentration of 3-O-Ethyl Ascorbic Acid | Key Findings | Reference |
| DPPH Radical Scavenging Assay | IC50 = 0.032 g/L | Potent antioxidant activity.[10] | [10] |
| L929 Fibroblasts | 10% concentration | Considered cytotoxic.[18][19][20] | [18][19][20] |
| HaCaT Keratinocytes | Not specified | Increased cell viability after UVA irradiation.[21] | [21] |
Experimental Protocols
Protocol 1: In Vitro Melanogenesis Inhibition Assay in B16F10 Murine Melanoma Cells
Objective: To evaluate the inhibitory effect of 3-O-Ethyl ascorbic acid on melanin production and the expression of key melanogenic enzymes.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
3-O-Ethyl ascorbic acid
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein extraction
-
BCA Protein Assay Kit
-
Antibodies for Western blotting (Tyrosinase, TRP-1, TRP-2, β-actin)
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying non-cytotoxic concentrations of 3-O-Ethyl ascorbic acid in the presence or absence of α-MSH (to stimulate melanogenesis) for 24-48 hours.[4]
-
Melanin Content Assay:
-
Wash the cells with PBS and lyse them.
-
Measure the melanin content by dissolving the melanin pellet in NaOH and measuring the absorbance at 405 nm.[4]
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, and β-actin (as a loading control).[4]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Protocol 2: Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of 3-O-Ethyl ascorbic acid on collagen production in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
3-O-Ethyl ascorbic acid
-
Transforming Growth Factor-β1 (TGF-β1) as a positive control
-
Sirius Red Collagen Detection Kit
-
MTT Assay Kit for cell viability
Procedure:
-
Cell Culture: Culture HDFs in appropriate fibroblast growth medium.
-
Seeding: Seed the cells in culture plates and allow them to reach confluence.
-
Treatment: Treat the cells with different non-cytotoxic concentrations of 3-O-Ethyl ascorbic acid for 48 hours. Include an untreated control and a positive control treated with TGF-β1.[4]
-
Collagen Quantification:
-
Collect both the cell culture medium and the cell lysate (extracellular matrix).
-
Use a Sirius Red-based collagen assay to measure the amount of collagen. This assay utilizes the specific binding of Sirius Red dye to the triple-helix structure of collagen.[4]
-
Measure the absorbance at 540 nm using a spectrophotometer.[4]
-
-
Cell Viability: Perform an MTT assay on parallel treated wells to normalize the collagen content to the cell number and ensure the tested concentrations are not cytotoxic.[4]
Signaling Pathways and Experimental Workflows
Melanogenesis Inhibition Pathway
The following diagram illustrates the key targets of 3-O-Ethyl ascorbic acid in the inhibition of melanin synthesis.
Caption: Mechanism of melanogenesis inhibition by 3-O-Ethyl Ascorbic Acid.
Experimental Workflow for Collagen Synthesis Assay
This diagram outlines the key steps in evaluating the effect of 3-O-Ethyl ascorbic acid on collagen production.
Caption: Workflow for assessing collagen synthesis in cell culture.
Conclusion
3-O-Ethyl ascorbic acid is a valuable tool for in vitro studies in dermatology and cosmetology. Its stability and potent biological activities make it an excellent candidate for investigating the molecular mechanisms underlying skin health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute their experiments effectively. As with any in vitro study, it is crucial to determine the optimal non-cytotoxic concentrations for the specific cell line and experimental conditions being used.
References
- 1. This compound [benchchem.com]
- 2. artchem.eu [artchem.eu]
- 3. sdruntaichem.com [sdruntaichem.com]
- 4. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 5. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]
- 6. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermisque.com [dermisque.com]
- 8. mdpi.com [mdpi.com]
- 9. beminimalist.co [beminimalist.co]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic acid enhances the inhibitory effect of aspirin on neuronal cyclooxygenase-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ascorbic Acid Reduces Neurotransmission, Synaptic Plasticity, and Spontaneous Hippocampal Rhythms in In Vitro Slices [pubmed.ncbi.nlm.nih.gov]
- 17. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid [jstage.jst.go.jp]
- 20. Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Ascorbic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and quantification of ascorbic acid derivatives using various analytical techniques. The protocols are intended to guide researchers in developing and validating methods for quality control, stability testing, and formulation analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of ascorbic acid and its derivatives in various matrices, including cosmetics, pharmaceuticals, and food products.[1][2][3][4] Its versatility allows for the analysis of a wide range of derivatives, from water-soluble forms like ascorbyl glucoside and magnesium ascorbyl phosphate (B84403) to lipophilic esters such as ascorbyl palmitate.[2][5]
Reversed-phase HPLC is the most common mode of separation, often employing C18 columns.[2] The choice of mobile phase is critical and typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol (B129727) or acetonitrile.[2][3] The pH of the mobile phase is adjusted to control the ionization state of the analytes, thereby influencing their retention.[3] For more polar derivatives, ion-pairing agents can be added to the mobile phase to enhance retention on reversed-phase columns.[1] Detection is most commonly achieved using a UV detector, with the wavelength set between 243 nm and 260 nm, where ascorbic acid and its derivatives exhibit strong absorbance.[2][5][6]
The robustness and reliability of HPLC make it suitable for routine quality control, stability studies of formulations, and the determination of active ingredient content.[1][2]
Experimental Protocol: Quantification of Ascorbyl Glucoside in a Cosmetic Cream
This protocol describes the determination of ascorbyl glucoside in a cosmetic cream using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
Ascorbyl glucoside reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer and methanol.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ascorbyl glucoside reference standard and dissolve it in 100 mL of the mobile phase buffer.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase buffer to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 25 mL of the 0.02 M potassium dihydrogen phosphate solution (pH 3.0).[2]
-
Vortex for 5 minutes to disperse the cream.
-
Centrifuge at 12,000 rpm for 15 minutes.[2]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
5. HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A gradient of 0.02 M KH2PO4 (pH 3.0) (Solvent A) and Methanol (Solvent B).
-
0-10 min: 95% A, 5% B
-
10-15 min: Ramp to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detection Wavelength: 250 nm[2]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the ascorbyl glucoside standards against their known concentrations.
-
Determine the concentration of ascorbyl glucoside in the sample extract from the calibration curve.
-
Calculate the percentage of ascorbyl glucoside in the original cosmetic cream sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the unequivocal identification and quantification of ascorbic acid derivatives, even at very low concentrations.[7][8]
LC-MS is particularly useful for the analysis of complex matrices where co-eluting peaks in HPLC-UV might interfere with accurate quantification.[7] The mass spectrometer provides molecular weight information and fragmentation patterns, which serve as a highly specific fingerprint for each derivative. This is invaluable for confirming the identity of known derivatives and for elucidating the structure of novel or unknown derivatives and their degradation products.[9]
Electrospray ionization (ESI) is a commonly used ionization source for the analysis of polar ascorbic acid derivatives like ascorbyl phosphates.[8] The analysis is often performed in negative ion mode. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity through multiple reaction monitoring (MRM).[8]
Experimental Protocol: Identification and Quantification of Ascorbyl Palmitate in Edible Oil by LC-MS/MS
This protocol outlines a method for the determination of ascorbyl palmitate in edible oil using LC-MS/MS.
1. Materials and Reagents:
-
Ascorbyl palmitate reference standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
L-ascorbic acid (as a stabilizer)[8]
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Extraction Solvent: Methanol containing 0.5% (w/v) L-ascorbic acid.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ascorbyl palmitate and dissolve in 100 mL of methanol.
-
Standard Working Solutions: Prepare a series of working standards by diluting the stock solution with the extraction solvent.
4. Sample Preparation:
-
Weigh 1 g of the oil sample into a 15 mL centrifuge tube.
-
Add 5 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions:
-
Column: C18 (100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase Gradient:
-
0-1 min: 50% B
-
1-5 min: Ramp to 95% B
-
5-8 min: Hold at 95% B
-
8-8.1 min: Return to 50% B
-
8.1-10 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI Negative[8]
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for ascorbyl palmitate.
6. Data Analysis:
-
Identify ascorbyl palmitate in the sample by comparing its retention time and MRM transitions to those of the reference standard.
-
Quantify the amount of ascorbyl palmitate using a calibration curve constructed from the peak areas of the standard solutions.
UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of ascorbic acid and its derivatives in various formulations.[10][11] This technique is based on the principle that these compounds absorb light in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for many ascorbic acid derivatives is around 260 nm.[6]
While not a separative technique, UV-Vis spectrophotometry is well-suited for the analysis of relatively simple mixtures where the derivative of interest is the primary absorbing species. It is often used for in-process control, content uniformity testing, and dissolution studies in pharmaceutical manufacturing. For more complex samples, a derivative spectrophotometry approach can sometimes be used to resolve overlapping spectra.[12][13]
Experimental Protocol: Quantification of Ascorbyl Glucoside in an Aqueous Solution
This protocol details the determination of ascorbyl glucoside in a clear aqueous solution using UV-Vis spectrophotometry.[6]
1. Materials and Reagents:
-
Ascorbyl glucoside reference standard
-
Distilled or deionized water
2. Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ascorbyl glucoside and dissolve in 100 mL of water.[6]
-
Standard Working Solutions: Prepare a series of standards with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting the stock solution with water.[6]
4. Measurement Procedure:
-
Determine the λmax of ascorbyl glucoside by scanning a standard solution from 200 nm to 400 nm. The expected λmax is around 260 nm.[6]
-
Set the spectrophotometer to the determined λmax.
-
Blank the instrument using water.
-
Measure the absorbance of each standard solution and the sample solution.
5. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of ascorbyl glucoside in the sample.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ascorbic acid derivatives.[14][15] While not typically used for routine quantification, NMR provides detailed information about the molecular structure, including the position of substituents on the ascorbic acid backbone.[14]
Both ¹H and ¹³C NMR are employed.[14][15] ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[14] By analyzing the chemical shifts, coupling constants, and integration of the signals, the exact structure of a derivative, including the site of esterification or etherification, can be determined. This is crucial for the characterization of novel derivatives and for confirming the identity of synthesized compounds.[16]
Experimental Protocol: Structural Confirmation of an Ascorbic Acid Ester
This protocol provides a general workflow for the structural confirmation of a synthesized ascorbic acid ester using ¹H and ¹³C NMR.
1. Materials and Reagents:
-
Purified ascorbic acid ester sample
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
3. Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
5. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H spectrum to identify the different proton environments.
-
Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments.
-
Compare the observed spectra with known spectra of ascorbic acid and the acyl donor to confirm the esterification and determine the position of the ester group.[14] For example, a downfield shift of the C-6 carbon signal in the ¹³C NMR spectrum would be indicative of esterification at the 6-position.
Quantitative Data Summary
| Analyte | Technique | Matrix | Linearity Range | LOD | LOQ | Reference |
| Ascorbic Acid | HPLC-UV | Oral Solution | 10.0–100.0 µg/mL | - | - | [1] |
| Ascorbic Acid | Derivative Spectrophotometry | - | - | 0.036 µg·mL⁻¹ | 0.108 µg·mL⁻¹ | [12] |
| Ascorbic Acid Derivatives | HPLC-UV | Cosmetics | - | 0.04-0.08 g/kg | - | [2] |
| Ascorbic Acid | UHPLC-MS/MS | Vitamin C Serums | 1–1700 µg L⁻¹ | 0.3 µg L⁻¹ | 1.0 µg L⁻¹ | [17] |
| Ascorbyl Palmitate | LC-MS/MS | Foods | - | - | 0.23 mg/kg | [8] |
| Ascorbyl Stearate | LC-MS/MS | Foods | - | - | 0.14 mg/kg | [8] |
| Ascorbyl-2-phosphate | HPLC | Fish Tissues | - | 0.1 µg/g | - | [18] |
| Ascorbic Acid | Capillary Electrophoresis | Fruit Juices | 0-1 mg/mL | 0.5 µg/mL | - | [19] |
Visualizations
Caption: General workflow for characterizing a novel ascorbic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Determination of Ascorbyl Palmitate in Foods [mat-test.com]
- 6. UV-VIS Ascorbyl Glucoside Content Measurement [myskinrecipes.com]
- 7. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive and quantitative stability study of ascorbic acid using capillary zone electrophoresis with ultraviolet detection and high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rfppl.co.in [rfppl.co.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR Spectroscopy of Ascorbic Acid and Its Derivatives [periodicos.capes.gov.br]
- 16. mdpi.com [mdpi.com]
- 17. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic analysis of ascorbyl-2-phosphate in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ascorbic acid and isoascorbic acid by capillary zone electrophoresis: application to fruit juices and to a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable Aqueous Solutions of 3-O-Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is gaining significant traction in the cosmetic and pharmaceutical industries for its potent antioxidant, skin-brightening, and anti-aging properties.[1][2] Unlike its parent molecule, L-ascorbic acid, which is notoriously unstable in aqueous solutions, 3-O-Ethyl Ascorbic Acid offers enhanced stability, making it a preferred active ingredient for formulators.[2][3] These application notes provide detailed protocols for the formulation of stable aqueous solutions of 3-O-Ethyl Ascorbic Acid, methods for stability testing, and an overview of its mechanism of action.
Physicochemical Properties and Formulation Guidelines
Successful formulation of stable aqueous solutions of 3-O-Ethyl Ascorbic Acid hinges on understanding its key physicochemical properties and adhering to critical formulation parameters.
Table 1: Physicochemical Properties of 3-O-Ethyl Ascorbic Acid
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Water-soluble | [4] |
| Recommended Usage Level | 0.1 - 3.0% | [5] |
| Optimal pH Range for Stability | 4.0 - 6.5 | [6] |
| pKa | 7.72 ± 0.01 | |
| Log P(o/w) | -1.07 ± 0.03 | |
| Melting Point | 111.0 - 115.0°C | [4] |
Formulation Protocol: Stable Aqueous Serum
This protocol outlines the preparation of a basic, stable aqueous serum containing 2% 3-O-Ethyl Ascorbic Acid.
Materials:
-
3-O-Ethyl Ascorbic Acid
-
Deionized Water
-
Citric Acid
-
Sodium Citrate (B86180)
-
Propylene (B89431) Glycol (Co-solvent and humectant)
-
Ferulic Acid (Antioxidant)
-
Vitamin E (Tocopherol) (Antioxidant)
-
Phenoxyethanol (B1677644) (Preservative)
-
Sodium Hyaluronate (Humectant)
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Pipettes
Protocol:
-
Prepare the Citrate Buffer (0.1 M):
-
In a beaker, dissolve the appropriate amounts of citric acid and sodium citrate in deionized water to achieve a final pH of 5.5. The use of a citrate buffer is recommended to maintain the optimal pH for stability.[4]
-
-
Dissolve 3-O-Ethyl Ascorbic Acid:
-
In a separate beaker, add the deionized water and begin stirring.
-
Slowly add the 3-O-Ethyl Ascorbic Acid powder to the vortex and continue to stir until fully dissolved.
-
-
Add Co-solvents and Humectants:
-
To the dissolved 3-O-Ethyl Ascorbic Acid solution, add propylene glycol and sodium hyaluronate. Mix until the solution is homogeneous.
-
-
Incorporate Antioxidants:
-
In a small, separate beaker, dissolve the ferulic acid and vitamin E in a small amount of propylene glycol.
-
Slowly add this antioxidant phase to the main batch while stirring continuously. The combination of Vitamin C, Vitamin E, and Ferulic Acid has been shown to provide synergistic antioxidant benefits and enhance stability.
-
-
Add Preservative:
-
Add phenoxyethanol to the formulation and mix thoroughly.
-
-
pH Adjustment:
-
Measure the pH of the final solution. If necessary, adjust the pH to be within the range of 5.0 - 6.0 using the prepared citrate buffer. This pH range is crucial for the stability of 3-O-Ethyl Ascorbic Acid.[4]
-
-
Final Volume Adjustment:
-
Add deionized water to reach the final desired volume and mix until uniform.
-
-
Packaging:
-
Store the final serum in an opaque, airless pump bottle to protect it from light and air exposure, which can degrade the active ingredient.
-
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to ensure the quality, efficacy, and safety of the final product.
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of the aqueous 3-O-Ethyl Ascorbic Acid solution.
-
Sample Preparation:
-
Prepare three batches of the formulation according to the protocol above.
-
Package the samples in the final intended packaging.
-
-
Storage Conditions:
-
Testing Intervals:
-
Test the samples at the following time points: 0, 1, 2, and 3 months.
-
-
Analytical Parameters:
-
Physical Characteristics: Appearance (color, clarity), odor, and pH.
-
Chemical Stability: Quantification of 3-O-Ethyl Ascorbic Acid concentration using HPLC (see Protocol 2).
-
Microbiological Purity: Test for microbial contamination at the beginning and end of the study.
-
Table 2: Stability Testing Parameters and Acceptance Criteria
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color or clarity |
| Odor | Olfactory Assessment | No development of off-odors |
| pH | pH Meter | Within ± 0.5 of the initial value |
| Assay (% of initial) | HPLC | ≥ 90% of the initial concentration |
| Microbiology | Microbial Limit Test | Within specified limits |
Protocol 2: HPLC Method for Quantification of 3-O-Ethyl Ascorbic Acid
This method provides a reliable way to quantify the concentration of 3-O-Ethyl Ascorbic Acid in aqueous solutions.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 20:80 v/v) containing 0.08% v/v orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 3-O-Ethyl Ascorbic Acid reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 3-O-Ethyl Ascorbic Acid in the samples by interpolating their peak areas from the calibration curve.
-
Mechanism of Action: Signaling Pathways
3-O-Ethyl Ascorbic Acid exerts its beneficial effects on the skin through several mechanisms. Upon penetration into the skin, it is metabolized to ascorbic acid.[4] Its primary actions include inhibiting melanin (B1238610) synthesis and promoting collagen production.
Inhibition of Melanogenesis
3-O-Ethyl Ascorbic Acid inhibits the activity of tyrosinase, a key enzyme in the melanin production pathway, by acting on its copper (Cu2+) cofactor.[4] This leads to a reduction in hyperpigmentation and a more even skin tone.
Caption: Inhibition of melanogenesis by 3-O-Ethyl Ascorbic Acid.
Stimulation of Collagen Synthesis
3-O-Ethyl Ascorbic Acid has a dual effect on collagen: it helps repair the existing collagen structure and significantly increases collagen synthesis.[4] This results in improved skin firmness and a reduction in the appearance of fine lines and wrinkles.
Caption: Stimulation of collagen synthesis by 3-O-Ethyl Ascorbic Acid.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the formulation and stability assessment of a 3-O-Ethyl Ascorbic Acid aqueous solution.
Caption: Workflow for formulation and stability testing.
References
Application Notes and Protocols for 2-O-Ethyl Ascorbic Acid in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is a potent active ingredient in dermatological research and skincare formulations. Its etherified structure at the third carbon position confers enhanced stability and solubility in both water and oil, allowing for improved skin penetration compared to L-Ascorbic Acid.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for studies related to skin whitening, anti-aging, and antioxidant effects.
Key Mechanisms of Action
This compound exerts its dermatological effects through several mechanisms:
-
Inhibition of Melanogenesis: It effectively inhibits tyrosinase, a key enzyme in melanin (B1238610) synthesis, leading to a reduction in hyperpigmentation and a more even skin tone.[3][4][5] It has been shown to down-regulate the MITF-CREB-tyrosinase pathway and suppress the ROS-mediated p53/POMC/α-MSH pathway.[6][7]
-
Collagen Synthesis: It promotes the synthesis of collagen, a crucial protein for skin structure and elasticity, thereby reducing the appearance of fine lines and wrinkles.[4][8]
-
Antioxidant Activity: As a potent antioxidant, it neutralizes free radicals generated by environmental stressors like UV radiation and pollution, protecting the skin from oxidative damage.[2][8]
-
Anti-Inflammatory Properties: It exhibits anti-inflammatory effects, helping to soothe irritated skin and reduce redness.[8][9]
Data Presentation
Table 1: Clinical Efficacy of this compound on Skin Parameters
| Parameter | Concentration of this compound | Duration of Study | Results | Reference |
| Dark Spots | 10% | 28 days | 4.25% reduction | [10] |
| Skin Firmness | 10% | 28 days | 20.35% increase | [10] |
| Skin Elasticity (R2) | 10% | 28 days | 3.08% increase | [10] |
| Skin Elasticity (R5) | 10% | 28 days | 15.19% increase | [10] |
| Skin Elasticity (R7) | 10% | 28 days | 11.55% increase | [10] |
| Skin Brightness | 10% | 28 days | 4.49% increase | [10] |
| Pores | 10% | 28 days | 9.86% reduction | [10] |
| Skin Wrinkles | 10% | 28 days | 13.71% reduction | [10] |
| Melanin Content | 30% (in combination with 1% Lactic Acid) | 4 days | 15.52% reduction | [11] |
| Hyperpigmentation (Melasma) | Not Specified | 8 weeks | 14.60% decrease in mexameter reading | [12] |
Table 2: In Vitro Efficacy of this compound
| Assay | Concentration of this compound | Results | Reference |
| Tyrosinase Inhibition | 7.5 g/L | IC50 value | [13] |
| Tyrosinase Expression Inhibition (α-MSH-stimulated B16F10 cells) | Not Specified | 47.5% reduction | [14] |
| TRP-2 Expression Inhibition (α-MSH-stimulated B16F10 cells) | Dose-dependent | Significant decrease | [14] |
| Collagen Production (Human Dermal Fibroblasts) | 5 mg/mL | 1078% increase | [11] |
| Collagen Production (Human Dermal Fibroblasts) | Not Specified | Dose-dependent increase up to 1115% | [11] |
| UVB-induced DNA Damage (γ-H2AX histone marker) | 5 mg/mL | 24% reduction | [11] |
| DPPH Radical Scavenging | 0.032 g/L | IC50 value | [13] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, depending on solubility).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add 40 µL of each test concentration of this compound solution to respective wells.
-
Add 80 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 40 µL of mushroom tyrosinase solution (31 units/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm (with a reference wavelength of 700 nm) and continue to take readings at regular intervals (e.g., every 20 seconds) for up to 5 minutes to determine the reaction rate.
-
A control well should contain the solvent instead of the inhibitor. A blank well should contain all components except L-DOPA.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol outlines a method to assess the effect of this compound on collagen production in cultured human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
[3H]-Proline
-
Trichloroacetic Acid (TCA)
-
Collagenase (clostridial)
-
Scintillation counter
Procedure:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach confluence, switch to a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours). A control group should be treated with the vehicle only.
-
During the last 6 hours of treatment, add [3H]-Proline to the culture medium to label newly synthesized proteins, including collagen.
-
After the labeling period, collect the cell culture medium and lyse the cells.
-
Precipitate the total proteins from both the medium and the cell lysate using cold 10% TCA.
-
Wash the protein pellets with cold 5% TCA to remove unincorporated [3H]-Proline.
-
Divide the protein pellets into two aliquots. One aliquot is treated with purified clostridial collagenase to digest the collagen, while the other is treated with buffer as a control.
-
Measure the radioactivity in the collagenase-sensitive (collagen) and collagenase-resistant (non-collagen protein) fractions using a scintillation counter.
-
The rate of collagen synthesis is determined by the amount of radioactivity incorporated into the collagenase-sensitive protein fraction.
In Vivo Skin Elasticity Measurement using a Cutometer
This protocol describes the use of a Cutometer to non-invasively measure skin elasticity in human subjects.
Materials:
-
Cutometer® (e.g., MPA 580) with a suitable probe (e.g., 2 mm aperture)
-
Test formulation containing this compound
-
Placebo formulation
-
Standardized skin cleaning supplies
Procedure:
-
Recruit healthy human volunteers and obtain informed consent. Define the test areas on the skin (e.g., forearm or cheek).
-
Allow the subjects to acclimatize to the controlled room conditions (temperature and humidity) for at least 20-30 minutes before measurements.
-
Gently clean the test areas.
-
Perform baseline measurements of skin elasticity on the defined test areas using the Cutometer. The instrument applies a negative pressure to the skin, drawing it into the probe, and then releases it. The device measures the deformation and recovery of the skin.
-
Apply the test formulation containing this compound to one test area and the placebo formulation to a contralateral control area.
-
Repeat the Cutometer measurements at specified time points after product application (e.g., 1 hour, 4 weeks, 8 weeks).
-
Analyze the data to determine various elasticity parameters, such as:
-
R0 (Uf): Maximum deformation, indicating skin firmness.
-
R2 (Ua/Uf): Gross elasticity, the ratio of elastic recovery to total deformation.
-
R5 (Ur/Ue): Net elasticity, representing the skin's ability to return to its original state.
-
R7 (Ur/Uf): Ratio of elastic recovery to the maximum deformation.
-
-
Compare the changes in elasticity parameters between the active and placebo-treated sites over time to evaluate the efficacy of the this compound formulation.[1][8][15]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drkumardiscovery.com [drkumardiscovery.com]
- 12. Double Blind, Placebo Controlled Evaluation of a Novel Skin Lightening Agent - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skiningredients.com [skiningredients.com]
- 15. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Melanogenesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, aberrant or excessive melanin production can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the identification and characterization of melanogenesis inhibitors are of significant interest in the fields of dermatology and cosmetology. These application notes provide detailed experimental protocols for the evaluation of potential melanogenesis inhibitors, focusing on in vitro enzymatic and cellular assays. The protocols are designed to be reproducible and provide a robust framework for screening and characterizing novel compounds.
Key Experimental Protocols
The evaluation of melanogenesis inhibitors typically involves a multi-tiered approach, starting from enzymatic assays to cellular and more complex models.[1][2][3] Here, we detail the most common and critical assays: the mushroom tyrosinase activity assay, the cellular melanin content assay, and the cellular tyrosinase activity assay.
Mushroom Tyrosinase Activity Assay
Principle: Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] The mushroom tyrosinase assay is a cell-free enzymatic assay that provides a rapid and high-throughput method to screen for direct inhibitors of this enzyme.[6] The assay measures the formation of dopachrome (B613829) from L-DOPA, which can be quantified spectrophotometrically at approximately 475 nm.[6][7]
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer). Store on ice.
-
L-DOPA solution (e.g., 2 mg/mL in phosphate buffer). Prepare fresh.
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid solution).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution or positive control to each well.
-
Add 160 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution to initiate the reaction.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Add 20 µL of L-DOPA solution to each well.[8]
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.[6][7][9]
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (enzyme, substrate, and buffer without inhibitor).
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 475 nm (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| Control | 0 | 0.85 ± 0.05 | 0 | - |
| Test Compound | 10 | 0.62 ± 0.04 | 27.1 | |
| 50 | 0.41 ± 0.03 | 51.8 | 48.5 | |
| 100 | 0.23 ± 0.02 | 72.9 | ||
| Kojic Acid | 100 | 0.38 ± 0.03 | 55.3 |
Cellular Melanin Content Assay
Principle: This cell-based assay quantifies the total melanin content within cultured melanocytes, typically B16F10 mouse melanoma cells, after treatment with a test compound.[10] This assay provides a more physiologically relevant assessment of a compound's ability to inhibit melanogenesis within a cellular context.[5] Melanin is extracted from the cells and quantified by measuring its absorbance at a wavelength between 405 nm and 492 nm.[10]
Protocol:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Seed the cells into 6-well or 24-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to attach for 24 hours.[5]
-
-
Treatment:
-
Prepare various concentrations of the test compound and a positive control (e.g., Kojic acid) in the culture medium.
-
Replace the existing medium with the treatment-containing medium.
-
Incubate the cells for 48 to 72 hours.[5]
-
-
Melanin Extraction and Quantification:
-
Data Normalization:
-
To account for any effects on cell proliferation, it is recommended to perform a parallel cell viability assay (e.g., MTT assay) or to normalize the melanin content to the total protein concentration of the cell lysate.[10] The protein concentration can be determined using a standard protein assay like the BCA assay.[5]
-
Data Presentation:
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation | Cell Viability (% of Control) |
| Control | 0 | 100 | ± 5.2 | 100 |
| Test Compound | 10 | 85.3 | ± 4.1 | 98.2 |
| 50 | 62.1 | ± 3.5 | 95.6 | |
| 100 | 45.8 | ± 2.9 | 92.3 | |
| Kojic Acid | 100 | 55.4 | ± 3.8 | 96.5 |
Cellular Tyrosinase Activity Assay
Principle: This assay measures the activity of intracellular tyrosinase in melanocytes after treatment with a test compound. It helps to determine if the observed reduction in melanin content is due to the direct inhibition of tyrosinase activity within the cells.[5] Cell lysates are prepared, and the tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation to dopachrome.[12]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Cellular Melanin Content Assay (steps 1 and 2).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular enzymes.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) to normalize the tyrosinase activity.[5]
-
-
Tyrosinase Activity Measurement:
-
Calculation:
-
Tyrosinase activity is expressed as a percentage of the control group.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 6.1 |
| Test Compound | 10 | 88.2 | ± 5.5 |
| 50 | 65.7 | ± 4.8 | |
| 100 | 49.3 | ± 3.9 | |
| Kojic Acid | 100 | 58.9 | ± 4.2 |
Visualization of Pathways and Workflows
Melanogenesis Signaling Pathway
The production of melanin is regulated by a complex network of signaling pathways. The cAMP-dependent pathway is a major regulator.[4] Binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cAMP.[4] This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4] Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[4] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to melanin synthesis.[4]
Caption: Simplified Melanogenesis Signaling Pathway.
Experimental Workflow for Evaluating Melanogenesis Inhibitors
The screening process for identifying novel melanogenesis inhibitors follows a logical progression from initial high-throughput enzymatic assays to more complex and physiologically relevant cellular assays.
Caption: Experimental Workflow for Inhibitor Screening.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. A CELL PIGMENTATION ASSAY SUITABLE FOR SCREENING OF COSMETIC RAW MATERIALS. • Mattek - Part of Sartorius [mattek.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhanced Penetration of Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Ascorbic Acid (EAA), a stable derivative of Vitamin C, is a potent antioxidant with numerous benefits for the skin, including brightening, collagen synthesis stimulation, and protection against oxidative stress. However, its efficacy is often limited by its ability to penetrate the stratum corneum, the outermost layer of the skin. This document provides detailed application notes and protocols for various advanced delivery systems designed to enhance the dermal penetration of Ethyl Ascorbic Acid. The delivery systems covered include solvent systems, liposomes, solid lipid nanoparticles (SLNs), nanoemulsions, and microneedles. Each section includes a summary of quantitative data in tabular format for easy comparison, followed by detailed experimental protocols.
I. Solvent Systems for Enhanced Penetration
The selection of an appropriate vehicle is crucial for the topical delivery of Ethyl Ascorbic Acid. Solvent systems, particularly binary and ternary combinations, can significantly influence the permeation of EAA across the skin by altering its solubility and partitioning behavior, and by modifying the barrier properties of the stratum corneum.
Data Presentation: Permeation of Ethyl Ascorbic Acid from Various Solvent Systems
| Delivery System | Vehicle Composition (w/w) | Skin Model | Cumulative Permeation (µg/cm²) at 24h | Percentage of Applied Dose Permeated (%) | Citation(s) |
| Binary Systems | Propylene Glycol (PG) | Porcine Skin | 7.5 ± 3.2 | 7.14 | [1][2] |
| 1,2-Hexanediol (HEX) | Porcine Skin | Not specified | 6.06 | [1][2] | |
| Propylene Glycol Monolaurate (PGML) | Porcine Skin | Not specified | 5.58 | [1][2] | |
| PG:PGML (0.75:0.25) | Porcine Skin | 37.5 ± 1.9 | Not specified | [1] | |
| PG:PGML (0.50:0.50) | Human Epidermis | 100.3 ± 10.8 (Niacinamide) | Not specified | [3] | |
| Ternary Systems | PG:PGML:Isopropyl Myristate (IPM) (0.65:0.30:0.05) | Porcine Skin | 64.1 ± 13.3 | Up to 70.9 | [3] |
| PG:PGML:IPM (various ratios) | Porcine Skin | 49.6 - 64.1 | Not specified | [3] | |
| PG:PGML:Medium-Chain Triglycerides (MCT) | Porcine Skin | No significant enhancement | Not specified | [3] |
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology for assessing the permeation of Ethyl Ascorbic Acid from different solvent systems through an ex vivo skin model.
1. Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness porcine or human skin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethyl Ascorbic Acid (EAA)
-
Solvents (e.g., Propylene Glycol, Propylene Glycol Monolaurate, Isopropyl Myristate)
-
High-Performance Liquid Chromatography (HPLC) system
-
Water bath with temperature control
-
Magnetic stirrer
-
Micropipettes
2. Skin Preparation:
-
Obtain fresh full-thickness porcine ear skin or human skin from a certified tissue bank.
-
Carefully remove any subcutaneous fat and underlying cartilage.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Store the prepared skin sections at -20°C until use.
-
Prior to the experiment, thaw the skin at room temperature and hydrate (B1144303) it in PBS for 30 minutes.
3. Franz Diffusion Cell Setup:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with freshly prepared PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 37°C to achieve a skin surface temperature of 32 ± 1°C.[3]
-
Equilibrate the system for 30 minutes with continuous stirring of the receptor fluid.
4. Permeation Study:
-
Prepare the EAA formulations in the desired solvent systems (e.g., 2% w/w EAA).[1]
-
Apply a finite dose (e.g., 5 µL/cm²) of the formulation evenly onto the skin surface in the donor compartment.[1][3]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment.[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples for EAA concentration using a validated HPLC method.[1]
5. Data Analysis:
-
Calculate the cumulative amount of EAA permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of EAA permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
II. Liposomal Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They can enhance the penetration of active ingredients by fusing with the skin's lipid matrix, thereby facilitating drug release into the deeper layers of the skin.
Data Presentation: Characterization and Efficacy of Ascorbic Acid Derivative-Loaded Liposomes
| Parameter | Liposomal Ascorbic Acid (AA) | Liposomal Ethyl Ascorbic Acid (EAA) | Citation(s) |
| Particle Size (nm) | < 100 - 250 | Characterized as suitable for drug delivery | [4][5] |
| Zeta Potential (mV) | -25 to -35 | Characterized as suitable for drug delivery | [4][5] |
| Encapsulation Efficiency (%) | 44.1 - 90+ | Enhanced skin retention compared to free EAA | [4][6] |
| Skin Permeation/Retention | Increased skin retention and flux | Enhanced skin retention | [4][5] |
Experimental Protocol: Preparation of EAA-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the steps for preparing liposomes encapsulating Ethyl Ascorbic Acid using the thin-film hydration method followed by sonication and extrusion.
1. Materials and Equipment:
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Ethyl Ascorbic Acid (EAA)
-
Chloroform (B151607) and Methanol (B129727) (or other suitable organic solvents)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) for particle size and zeta potential measurement
-
HPLC system
2. Liposome Formulation:
-
Dissolve a specific molar ratio of lipids (e.g., PC:Chol 4:1) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Add EAA to the lipid solution if co-dissolving (for lipophilic association) or dissolve it in the aqueous phase for encapsulation.
3. Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
4. Hydration and Vesicle Formation:
-
Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4) containing the dissolved EAA (if not already in the lipid film).
-
Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
5. Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (with appropriate power and time settings, e.g., 5 minutes with pulsing) or a bath sonicator.
-
For further size homogenization, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 10-20 times).
6. Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomal formulation using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated EAA from the liposomes using methods like ultracentrifugation or dialysis.
-
Quantify the amount of EAA in the liposomal pellet after lysing the vesicles with a suitable solvent (e.g., methanol).
-
Calculate the EE% using the formula: EE% = (Amount of encapsulated EAA / Total initial amount of EAA) x 100
-
III. Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering good biocompatibility, controlled release, and protection of the encapsulated active ingredient.
Data Presentation: Characteristics of Ascorbic Acid-Loaded Solid Lipid Nanoparticles
| Parameter | Ascorbic Acid-Loaded SLNs | Citation(s) |
| Preparation Method | Hot Homogenization | [6][7] |
| Particle Size (nm) | < 250 | [7] |
| Encapsulation Efficiency (%) | > 90 | [6] |
| Release Profile | Sustained Release | [7] |
Experimental Protocol: Preparation of EAA-Loaded SLNs by Hot Homogenization
This protocol describes the preparation of EAA-loaded SLNs using the hot homogenization technique.
1. Materials and Equipment:
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Ethyl Ascorbic Acid (EAA)
-
Purified water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or probe sonicator
-
Water bath
-
Magnetic stirrer
2. Formulation:
-
Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Disperse the EAA in the molten lipid.
-
Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
3. Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
4. Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar) or sonication using a probe sonicator to reduce the particle size to the nanometer range. The temperature should be maintained above the lipid's melting point during this step.
5. Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
6. Characterization:
-
Particle Size and Zeta Potential: Analyze the SLN dispersion for particle size, PDI, and zeta potential using DLS.
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated EAA from the SLNs using ultrafiltration-centrifugation.
-
Quantify the amount of EAA in the aqueous phase (free drug).
-
Calculate EE% using the formula: EE% = [(Total EAA - Free EAA) / Total EAA] x 100
-
IV. Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the penetration of active ingredients through the skin.
Data Presentation: Properties of Ascorbic Acid Nanoemulsion-Based Patches
| Parameter | Ascorbic Acid Nanoemulsion | Citation(s) |
| Droplet Size (nm) | 14.4 ± 1.9 | [8][9] |
| Zeta Potential | Close to zero | [8][9] |
| Cumulative Permeation (µg/cm²) across Strat-M® membrane | 602.2 ± 57.9 | [8][9] |
| Ex vivo Permeation (µg across stratum corneum in 24h) | 414 | [8][9] |
Experimental Protocol: Preparation of EAA-Loaded Nanoemulsion
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion for the delivery of EAA.
1. Materials and Equipment:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Ethyl Ascorbic Acid (EAA)
-
Purified water
-
High-pressure homogenizer or microfluidizer
2. Formulation:
-
Aqueous Phase: Dissolve the EAA in purified water.
-
Oil Phase: Mix the oil, surfactant, and co-surfactant.
3. Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous stirring to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a sufficient number of cycles to achieve a translucent nanoemulsion with the desired droplet size.
4. Characterization:
-
Droplet Size and Zeta Potential: Measure the droplet size, PDI, and zeta potential using DLS.
-
Thermodynamic Stability: Assess the stability of the nanoemulsion by subjecting it to centrifugation and freeze-thaw cycles.
-
In Vitro Release and Permeation: Evaluate the release and skin permeation of EAA from the nanoemulsion using Franz diffusion cells as described in the solvent systems section.
V. Microneedle-Mediated Delivery
Microneedles are micron-sized needles that can painlessly pierce the stratum corneum, creating transient micropores that allow for the enhanced delivery of active ingredients into the epidermis and dermis. Dissolving microneedles, made from biodegradable polymers, release the drug as they dissolve in the skin.
Data Presentation: Characteristics of Vitamin C-Loaded Dissolving Microneedles
| Parameter | Vitamin C-Loaded Microneedles | Citation(s) |
| Polymer Matrix | Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP) | [10][11] |
| Drug Recovery (%) | 88.3 - 90.0 | [10] |
| Dissolution Rate | < 30 minutes | [10] |
| Mechanical Strength | Sufficient for skin insertion | [10][11] |
| In Vitro Release | Cumulative release up to 70% in 9-10 hours | [11] |
Experimental Protocol: Fabrication of EAA-Loaded Dissolving Microneedles
This protocol describes a micromolding technique for fabricating dissolving microneedles containing Ethyl Ascorbic Acid.
1. Materials and Equipment:
-
Biodegradable polymer (e.g., Polyvinyl Alcohol (PVA), Polyvinylpyrrolidone (PVP))
-
Ethyl Ascorbic Acid (EAA)
-
Deionized water
-
Micromolds (e.g., PDMS molds with microneedle cavities)
-
Centrifuge
-
Desiccator or vacuum oven
2. Formulation Preparation:
-
Prepare an aqueous solution of the biodegradable polymer(s) (e.g., 20% w/w PVA, 20% w/w PVP).
-
Dissolve EAA and any stabilizing agents (e.g., EDTA, sodium metabisulfite) in the polymer solution to achieve the desired final concentration.[10]
3. Micromold Filling:
-
Pipette the EAA-polymer solution onto the surface of the micromold.
-
Place the filled mold in a centrifuge and spin at a sufficient speed (e.g., 3000 rpm for 15 minutes) to force the solution into the microneedle cavities.
4. Drying and Demolding:
-
Dry the filled molds in a desiccator or a vacuum oven at room temperature for 24-48 hours until the polymer has completely solidified.
-
Carefully peel the dried microneedle patch from the micromold.
5. Characterization:
-
Morphology: Examine the microneedle array using a light microscope or scanning electron microscope (SEM) to assess needle geometry and integrity.
-
Mechanical Strength: Perform compression tests to determine the force required to cause needle fracture, ensuring it is sufficient for skin insertion.
-
Insertion Depth: Insert the microneedles into a skin model (e.g., Parafilm M or ex vivo skin) and measure the depth of the resulting micropores.
-
Dissolution Rate: Apply the microneedle patch to a skin model and observe the time required for the needles to dissolve.
-
In Vitro Permeation: Conduct skin permeation studies using Franz diffusion cells to quantify the delivery of EAA from the microneedles.
References
- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Liposomal formulation of a vitamin C derivative: a promising strategy to increase skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of ascorbic acid loaded solid lipid nanoparticles and investigation of their apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Microneedles mediated-dermal delivery of Vitamin C: Formulation, characterization, cytotoxicity, and enhancement of stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 2-O-Ethyl Ascorbic Acid in Cosmetic Formulations
Welcome to the technical support center for 2-O-Ethyl Ascorbic Acid (EAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of EAC in various cosmetic formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than L-Ascorbic Acid (LAA)?
A1: this compound (EAC) is a derivative of L-Ascorbic Acid (LAA) where an ethyl group is attached to the third carbon position. This structural modification protects the most reactive site of the molecule from oxidation.[1][2][3] The parent compound, LAA, is notoriously unstable and readily oxidizes when exposed to air, light, and heat, leading to discoloration and loss of potency.[2][4] By protecting one of the reactive hydroxyl groups, the ethylation significantly enhances its thermal and oxidative stability, resulting in a longer shelf life in formulations.[5]
Q2: What are the optimal pH and temperature conditions for formulating with this compound?
A2: For optimal stability, formulations containing EAC should be maintained at a pH between 4.0 and 6.5.[2] Some studies suggest a narrower optimal range of pH 4.0 to 5.5.[5][6] This pH range is also compatible with the skin's natural acidity. Temperature-wise, it is recommended to add EAC during the cooling phase of production and avoid prolonged exposure to high temperatures.[2] For long-term storage, products should be kept in a cool, dark environment, ideally below 20°C.[7][8]
Q3: Can this compound be used in combination with other active ingredients like Niacinamide?
A3: Yes, EAC can be formulated with Niacinamide. Unlike L-Ascorbic Acid, which can form a charge-transfer complex with Niacinamide leading to a colored solution, EAC is more compatible due to its stability in a higher pH range (4.0-5.5) which is also suitable for Niacinamide.[5] It is crucial to maintain the formulation's pH within this optimal range to ensure the stability and efficacy of both ingredients.
Q4: What is the expected shelf life of a formulation containing this compound?
A4: The shelf life of a formulation containing EAC is significantly longer than that of a similar formulation with L-Ascorbic Acid.[5] For example, in aqueous solutions at pH 6.5 and 25°C, EAC shows less than 10% degradation after 4 weeks.[5] The final shelf life of a cosmetic product will depend on the complete formulation, including the presence of other antioxidants, chelating agents, the type of packaging, and storage conditions.[5] Accelerated stability testing is essential to determine the precise shelf life of a specific formulation.[5]
Troubleshooting Guides
Issue 1: The formulation is turning yellow over time.
-
Possible Causes:
-
Oxidation: Despite its enhanced stability, EAC can still oxidize over time, especially when exposed to light, air (oxygen), and high temperatures. The yellowing is often due to the formation of dehydroascorbic acid and subsequent degradation products.[5]
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze the oxidation of ascorbic acid and its derivatives.[5][9]
-
Interaction with Other Ingredients: Certain ingredients in the formulation may promote oxidation.[5]
-
Inappropriate pH: A pH outside the optimal range of 4.0-6.5 can accelerate degradation.[2]
-
-
Solutions:
-
Optimize pH: Ensure the final pH of the formulation is between 4.0 and 5.5.[5][6] The use of a citrate (B86180) buffer is recommended to stabilize the pH.[7][8]
-
Incorporate Antioxidants: Add other antioxidants like Vitamin E (tocopherol), Ferulic Acid, or Sodium Metabisulfite to the formulation. These can help regenerate EAC and protect it from oxidation.[10]
-
Use Chelating Agents: Include chelating agents such as Disodium EDTA or Diethylenetriamine Pentaacetic Acid to bind metal ions and prevent them from catalyzing oxidation.[2][10][11]
-
Control Manufacturing Process: Add EAC during the cooling phase of production to avoid prolonged exposure to high temperatures.[2]
-
Use Opaque or UV-Protective Packaging: Protect the formulation from light to minimize photo-degradation.[12]
-
Control Storage Conditions: Store the product in a cool, dark environment.[5]
-
Issue 2: The emulsion or serum is showing signs of phase separation.
-
Possible Causes:
-
pH Shift: The degradation of EAC can lead to a decrease in the formulation's pH. This shift can affect the stability of pH-sensitive polymers or emulsifiers in the system.[5]
-
Electrolyte Effects: Ascorbic acid and its derivatives can act as electrolytes, potentially impacting the stability of certain emulsion structures.[5]
-
-
Solutions:
-
Buffer the Formulation: Use a suitable buffer system, such as a citrate buffer, to maintain a stable pH throughout the product's shelf life.[7][8]
-
Select Robust Emulsifiers: Choose an emulsification system that is tolerant to electrolytes and minor pH fluctuations.
-
Optimize Viscosity: Increasing the viscosity of the formulation with agents like glycerin can sometimes help improve stability.[13]
-
Data Presentation
Table 1: Stability of this compound under Different Conditions
| Parameter | Condition | Stability Outcome | Reference |
| pH | 4.0 - 6.5 | Optimal stability | [2] |
| 4.0 - 5.5 | Recommended for compatibility with other actives | [5][6] | |
| Temperature | 45°C | Stable for at least 60-90 days | [1][7] |
| 25°C / 60% RH | Less than 10% degradation after 4 weeks (in aqueous solution at pH 6.5) | [5] | |
| Below 20°C | Recommended for long-term storage | [7][8] | |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Presence | Catalyzes oxidation, leading to rapid degradation | [5][9][14] |
| Light Exposure | Daylight/UV | Can induce photo-degradation | [5][12] |
Table 2: Efficacy of Stabilizing Agents for Ascorbic Acid Derivatives
| Stabilizing Agent | Type | Mechanism of Action | Reference |
| Disodium EDTA, HEDTA | Chelating Agent | Binds metal ions, preventing catalytic oxidation. | [10] |
| Diethylenetriamine Pentaacetic Acid | Chelating Agent | Strongly inhibits both the reduction of Fe³⁺ by ascorbate (B8700270) and the oxidation of Fe²⁺ by O₂. | [11] |
| Sodium Metabisulfite | Antioxidant | Acts as an oxygen scavenger. | [10] |
| Vitamin E (Tocopherol) & Ferulic Acid | Antioxidants | Synergistically protect against oxidative degradation. | [10] |
| Citrate Buffer | Buffering Agent | Maintains a stable pH within the optimal range. | [7][8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in a Cream Formulation
-
Objective: To determine the concentration of EAC in a cosmetic cream to assess its stability over time.
-
Materials:
-
HPLC system with a UV or DAD detector[15]
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (with 0.1% ortho-phosphoric acid) at a specific ratio (e.g., 30:70 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh 10 mg of EAC reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase.
-
Vortex for 5 minutes to disperse the cream.
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: 245 nm[5]
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to EAC based on the retention time of the standard.
-
Quantify the amount of EAC in the sample using the calibration curve.
-
Calculate the percentage of EAC remaining in the formulation at each time point of the stability study.
-
-
Protocol 2: Accelerated Stability Testing of an O/W Emulsion containing this compound
-
Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing EAC under accelerated conditions.
-
Materials:
-
Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C)
-
pH meter
-
Viscometer
-
Microscope
-
Homogenizer
-
Packaging for the formulation
-
-
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the O/W emulsion containing EAC and package it in the final intended commercial packaging.
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:
-
Appearance: Color, odor, and overall look.
-
pH measurement.
-
Viscosity measurement.
-
Microscopic evaluation: Observe the emulsion's droplet size and distribution.
-
Assay of EAC: Use the HPLC-UV method described in Protocol 1 to determine the initial concentration.
-
-
Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.
-
Testing Intervals: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data. Look for any significant changes in appearance, pH, viscosity, or microscopic structure. Assess the percentage of EAC degradation.
-
Shelf-Life Prediction: Use the data from the accelerated conditions (e.g., 40°C) to predict the shelf life of the product at room temperature (25°C). A common estimation is that 3 months at 40°C can represent approximately 24 months at room temperature, although this can vary depending on the formulation.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for accelerated stability testing of formulations.
Caption: Logical relationship of factors influencing EAC stability.
References
- 1. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 2. szeasychem.com [szeasychem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bpderma.com [bpderma.com]
- 7. omyapersonalcare.us [omyapersonalcare.us]
- 8. plamed.cn [plamed.cn]
- 9. "Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determin" by Jhongyan Huang [open.clemson.edu]
- 10. rjtcsonline.com [rjtcsonline.com]
- 11. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl ascorbic acid - analysis - Analytice [analytice.com]
Technical Support Center: Overcoming Solubility and Stability Challenges of 2-O-Ethyl Ascorbic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective use of 2-O-Ethyl Ascorbic Acid (EAA). Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting technical data to help you overcome challenges related to the solubility and stability of this potent vitamin C derivative.
Frequently Asked Questions (FAQs)
Q1: What makes this compound more stable than L-Ascorbic Acid (LAA)?
A1: this compound (EAA) is a derivative of L-Ascorbic Acid (LAA) where an ethyl group is attached to the second carbon position of the ascorbic acid molecule.[1] This structural modification protects the most reactive site of the molecule from oxidation.[1] The parent compound, LAA, readily undergoes oxidation, leading to degradation, but the ethylation in EAA significantly reduces its susceptibility to oxidation, thereby enhancing its thermal stability and longevity in formulations.[1][2]
Q2: What are the optimal pH and temperature conditions for formulating with this compound?
A2: For optimal stability, formulations containing this compound should be maintained at a pH between 4.0 and 5.5.[1] Some sources suggest a pH range of 3.5 to 6.5, with 4.5 being ideal.[3] It is recommended to use a buffer system, such as citric acid/sodium citrate (B86180) or lactic acid/sodium lactate, to maintain the pH within the optimal range.[3][4] EAA should be stored in a cool, dark environment, ideally below 20°C, to ensure its long-term stability.[4]
Q3: Is this compound soluble in both water and oil?
A3: Yes, this compound is amphiphilic, meaning it is soluble in both water and oil. This property allows for versatile formulation options, as it can be incorporated into either the aqueous or oil phase of an emulsion.[5]
Q4: Can this compound be used in combination with other active ingredients like Niacinamide?
A4: Yes, this compound can be formulated with Niacinamide. Unlike L-Ascorbic Acid, which can form a charge-transfer complex with Niacinamide, EAA is more compatible due to its stability at a higher pH range (4.0-5.5), which is also suitable for Niacinamide.[1]
Q5: What is the expected shelf life of a formulation containing this compound?
A5: The shelf life of a formulation with EAA is significantly longer than one with LAA. In aqueous solutions at pH 6.5 and 25°C, EAA shows less than 10% degradation after 4 weeks.[1][6] However, the final shelf life depends on the complete formulation, including other antioxidants, chelating agents, packaging, and storage conditions.[1] Accelerated stability testing is crucial to determine the precise shelf life of a specific product.[1]
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of this compound in my formulation.
-
Potential Cause: The concentration of EAA may have exceeded its solubility limit in the chosen solvent system at a given temperature. Solubility is influenced by the solvent's polarity, temperature, and the presence of other ingredients.
-
Solution:
-
Review Solubility Data: Refer to the solubility data table below to ensure you are working within the solubility limits for your chosen solvent.
-
Solvent System Optimization: Consider using a co-solvent system to improve solubility. For instance, combining hydrophilic solvents like propylene (B89431) glycol or hexanediol (B3050542) with fatty acid esters can modulate solubility.[7]
-
Temperature Adjustment: Gently warming the solvent while dissolving EAA can help increase its solubility. However, avoid excessive heat to prevent degradation. It is often recommended to add EAA to the formulation at a temperature below 55°C.[3]
-
pH Adjustment: Ensure the pH of your aqueous formulation is within the optimal range of 4.0-5.5, as pH can influence the solubility of EAA.[1]
-
Issue 2: The formulation containing this compound is turning yellow over time.
-
Potential Cause: Despite its enhanced stability, EAA can still oxidize when exposed to light, air (oxygen), and high temperatures, leading to the formation of colored degradation products.[1] The presence of trace metal ions, such as iron and copper, can catalyze this oxidation process.[1]
-
Solution:
-
pH Optimization: Verify that the final pH of your formulation is between 4.0 and 5.5.[1]
-
Incorporate Antioxidants and Chelating Agents: Add other antioxidants like Ferulic Acid and Vitamin E (Tocopherol) to provide synergistic protection.[1] Include a chelating agent such as Disodium EDTA to bind metal ions that can catalyze oxidation.[1]
-
Protective Packaging: Store the formulation in an opaque, airtight container to minimize exposure to light and oxygen.
-
Controlled Storage Conditions: Keep the product in a cool, dark place.[1]
-
Issue 3: The emulsion containing this compound is showing signs of instability (e.g., phase separation).
-
Potential Cause: The degradation of EAA can lead to a decrease in the formulation's pH, which may affect the stability of pH-sensitive polymers or emulsifiers.[1] As an electrolyte, EAA can also impact the stability of certain emulsion structures.[1]
-
Solution:
-
Buffer the System: Use a suitable buffer system (e.g., citrate buffer) to maintain the pH within the optimal range for both EAA stability and emulsion integrity.[4]
-
Select a Robust Emulsifier System: Choose an emulsifier and stabilizer system that is tolerant to electrolytes and pH variations.
-
Conduct Compatibility Studies: Perform compatibility tests with all formulation ingredients at the intended concentrations before finalizing the formulation.[1]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | > 100 | Room Temperature |
| Ethanol | ~ 30 | Room Temperature |
| Propylene Glycol (PG) | ~ 550.4 ± 9.5 | 32 ± 1 |
| 1,2-Hexanediol (HEX) | ~ 340.9 ± 16.4 | 32 ± 1 |
| Propylene Glycol Monolaurate (PGML) | ~ 64.4 ± 4.0 | 32 ± 1 |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temperature |
| Dimethyl Formamide (DMF) | ~ 30 | Room Temperature |
| PBS (pH 7.2) | ~ 10 | Room Temperature |
Note: This table compiles data from multiple sources.[7] The exact solubility can vary based on the specific grade of the solvent and experimental conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in a Cream Formulation
Objective: To determine the concentration of this compound in a cosmetic cream to assess its stability over time.[1]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.[1]
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.[1]
-
Add 20 mL of the mobile phase.[1]
-
Vortex for 5 minutes to disperse the cream.[1]
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.[1]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Analysis:
-
Data Analysis:
Protocol 2: Preparation of this compound for Cell Culture Applications
Objective: To prepare a sterile solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile water for injection or base cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile tubes and pipettes
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or base medium to a desired stock concentration (e.g., 10 mg/mL).
-
-
Sterilization:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.[8]
-
-
Working Solution Preparation:
-
Dilute the sterile stock solution to the final desired concentration in your complete cell culture medium.
-
-
Storage and Use:
-
It is recommended to prepare fresh solutions for each experiment due to the potential for degradation in aqueous media over time. If storage is necessary, store the stock solution at 4°C for no more than one day.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Key factors influencing the stability of this compound in formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Ethyl ascorbic acid [alexmo-cosmetics.de]
- 4. omyapersonalcare.us [omyapersonalcare.us]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-O-Ethyl Ascorbic Acid Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of 2-O-Ethyl Ascorbic Acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: The optimal pH range for this compound stability in aqueous solutions is between 4.0 and 6.5.[1] For maximum stability, a pH of approximately 4.5 is often considered ideal.[2] Maintaining the pH within this range is crucial to minimize degradation and preserve the efficacy of the compound.
Q2: Why is maintaining a specific pH important for this compound stability?
A2: Like L-ascorbic acid, the stability of its derivatives is pH-dependent. At a pH outside the optimal range, this compound is more susceptible to oxidation and hydrolysis. The ethyl group at the 2-O position provides significant protection against degradation compared to L-ascorbic acid, but its stability is still influenced by the hydrogen ion concentration of the solution.[3][4]
Q3: What are the signs of this compound degradation in my solution?
A3: Degradation of this compound solutions can be indicated by a noticeable color shift, typically to a yellowish or brownish hue.[1] A decrease in potency, which can be quantified by analytical methods such as High-Performance Liquid Chromatography (HPLC), is a definitive sign of degradation.
Q4: Can I use a buffer to maintain the optimal pH?
A4: Yes, using a buffer system is highly recommended to maintain the pH within the optimal range and enhance stability. A 1% citrate (B86180) buffer is commonly suggested for this purpose.[5] Buffer systems help to prevent pH drift that can occur over time or upon the addition of other components to the formulation.
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures accelerate the degradation of this compound. For optimal stability, it is recommended to store solutions in a cool, dark place. Some studies have shown good stability for over 90 days at room temperature when formulated correctly.[5]
Q6: Are there any other factors besides pH and temperature that can affect stability?
A6: Yes, exposure to light and the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidative degradation of ascorbic acid and its derivatives.[4][6] Therefore, it is crucial to use purified water (e.g., deionized or distilled), employ chelating agents if necessary, and store solutions in light-protected containers.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Yellowing/Browning) | - pH of the solution is outside the optimal range (4.0-6.5).- Oxidation due to exposure to air and/or light.- Presence of catalytic metal ions.- Storage at elevated temperatures. | - Adjust the pH to the 4.0-6.5 range using a suitable buffer (e.g., citrate buffer).- Store the solution in an airtight, opaque container.- Use high-purity water and consider adding a chelating agent (e.g., EDTA).- Store the solution in a refrigerator (2-8°C). |
| Precipitation or Poor Solubility | - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The pH of the solution affects solubility.- Inconsistent particle size of the raw material.[1] | - Ensure the concentration is within the solubility limits for your solvent system.- Adjust the pH, as solubility can be pH-dependent.- Source high-quality raw materials with uniform particle size.[1] |
| Loss of Potency (Confirmed by Assay) | - Degradation due to improper pH, temperature, light exposure, or presence of metal ions. | - Review and optimize all formulation and storage parameters as outlined in this guide.- Prepare fresh solutions more frequently if stability issues persist. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH Value | Stability Profile | Reference |
| 3.0 - 6.0 | Chemically modified to be much more stable in this range. | [7] |
| 3.5 - 6.5 | Recommended pH range for formulations. | [2] |
| 4.0 - 6.5 | Remains stable across this broader pH range compared to L-ascorbic acid. | [1] |
| ~4.5 | Considered the most ideal pH for stability. | [2] |
| 5.0 - 6.0 | Recommended pH range for incorporation into cosmetic emulsions. | [5] |
| 6.5 | Exhibits enhanced stability with <10% degradation after 4 weeks at 25°C in aqueous media. | [3] |
Experimental Protocols
Protocol for Preparation of a Buffered this compound Solution
-
Materials:
-
This compound powder
-
Citric Acid
-
Sodium Citrate
-
High-purity water (deionized or distilled)
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 1% citrate buffer solution by dissolving the appropriate amounts of citric acid and sodium citrate in high-purity water to achieve the desired pH (e.g., 4.5).
-
Accurately weigh the desired amount of this compound powder.
-
In a volumetric flask, dissolve the this compound powder in a portion of the prepared citrate buffer.
-
Gently stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
Add the remaining citrate buffer to reach the final desired volume.
-
Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with small additions of citric acid or sodium citrate solution.
-
Store the final solution in a dark, airtight container at a cool temperature.
-
Protocol for Stability Testing using HPLC
-
Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., different pH, temperature, light exposure).
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound at various pH values (e.g., 3, 4, 5, 6, 7) using appropriate buffers. Aliquot the solutions into separate, sealed, and light-protected vials for each time point and storage condition.
-
Storage Conditions: Store the vials under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH, and in a photostability chamber).
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound (approximately 260 nm).
-
Quantification: Prepare a standard curve of known concentrations of this compound to quantify the concentration in the test samples.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate constant and shelf-life based on the kinetic model that best fits the data (e.g., zero-order or first-order kinetics).
-
Mandatory Visualizations
References
- 1. szeasychem.com [szeasychem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound [benchchem.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. omyapersonalcare.us [omyapersonalcare.us]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of ethyl ascorbic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl ascorbic acid. The information is designed to help prevent its oxidation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ethyl ascorbic acid, and how does its structure contribute to its stability?
A1: Ethyl ascorbic acid, specifically 3-O-ethyl-L-ascorbic acid, is a stable derivative of Vitamin C (L-ascorbic acid).[1][2][3] Its enhanced stability comes from the etherification of the hydroxyl group at the third carbon position with an ethyl group.[1] This modification protects the most reactive part of the molecule from oxidation, which is a common issue with pure L-ascorbic acid, making it more resistant to degradation from heat, light, and air.[1][3][4]
Q2: What are the optimal storage conditions for ethyl ascorbic acid raw material?
A2: To maintain its stability, ethyl ascorbic acid should be stored in a cool, dry place, protected from light and moisture.[5] The recommended storage temperature is below 20°C in tightly sealed containers.[5]
Q3: What is the ideal pH range for formulations containing ethyl ascorbic acid to ensure its stability?
A3: Ethyl ascorbic acid is most stable in a pH range of 4.0 to 6.5.[1] Formulations outside this range may accelerate its degradation. One study identified the optimal conditions for stability as a pH of 5.46 and a temperature of 36.3°C.[6]
Q4: Can I use antioxidants in my formulation to further enhance the stability of ethyl ascorbic acid?
A4: Yes, incorporating other antioxidants can have a synergistic effect and further protect ethyl ascorbic acid from degradation.[7] Antioxidants work by neutralizing free radicals that can initiate the oxidation process. The primary antioxidant mechanism of ascorbic acid and its derivatives is through hydrogen atom transfer to scavenge free radicals.[8]
Q5: How do metal ions affect the stability of ethyl ascorbic acid, and what can be done to mitigate their effects?
A5: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of ascorbic acid and its derivatives.[9] To counteract this, it is highly recommended to include a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in your formulation.[10][11][12] EDTA binds to these metal ions, rendering them unable to participate in the oxidative degradation of ethyl ascorbic acid.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration (yellowing) of the ethyl ascorbic acid solution/formulation. | Oxidation of ethyl ascorbic acid. | 1. Verify pH: Ensure the pH of your formulation is within the optimal range of 4.0-6.5.[1] 2. Check for Metal Ion Contamination: Use high-purity solvents and raw materials. Incorporate a chelating agent like EDTA (0.05-0.1%) to sequester any trace metal ions.[10][11][12] 3. Protect from Light and Air: Store the solution in amber or opaque containers and consider using airless packaging.[5] Purging the headspace of the container with an inert gas like nitrogen can also help. 4. Review Storage Temperature: Ensure the product is stored at the recommended cool temperature (below 20°C).[5] |
| Loss of potency or efficacy over time. | Degradation of ethyl ascorbic acid. | 1. Conduct a Stability Study: Perform an accelerated stability test to determine the shelf-life of your formulation under controlled conditions. 2. Incorporate Additional Antioxidants: Consider adding other antioxidants to your formulation for a synergistic protective effect.[7] 3. Optimize Formulation: Ensure all components of your formulation are compatible and do not contribute to the degradation of ethyl ascorbic acid. |
| Precipitation or crystallization of ethyl ascorbic acid in the formulation. | Exceeding the solubility limit or temperature fluctuations. | 1. Check Solubility: Ethyl ascorbic acid is soluble in water.[13] Ensure you have not exceeded its solubility limit in your specific solvent system. 2. Maintain Consistent Temperature: Avoid drastic temperature changes during storage and handling, as this can affect solubility. |
Quantitative Stability Data
The following table summarizes the stability of ethyl ascorbic acid under various conditions.
| Condition | Duration | Stability Outcome | Reference |
| 45°C, -15°C, Room Temperature, Daylight | 90 days | Stable | [5][14] |
| Guava Juice at 25°C in the dark | 7 days | 23.4% degradation (for L-ascorbic acid) | [15] |
| Guava Juice at 35°C in the dark | 7 days | 56.4% degradation (for L-ascorbic acid) | [15] |
| Liposomes at 4°C | 7 weeks | 67% retention (for L-ascorbic acid) | [15] |
| Liposomes at 25°C | 7 weeks | 30% retention (for L-ascorbic acid) | [15] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Formulation Containing Ethyl Ascorbic Acid
Objective: To evaluate the stability of a cosmetic/pharmaceutical formulation containing ethyl ascorbic acid under accelerated conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare three batches of the final formulation containing ethyl ascorbic acid. Package the samples in the intended final packaging.
-
Storage Conditions: Place the samples in a stability chamber under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated condition)
-
25°C ± 2°C / 60% RH ± 5% RH (Real-time control)
-
4°C ± 2°C (Refrigerated control)
-
-
Time Points: Pull samples for analysis at the following intervals: Time 0, 1 month, 2 months, and 3 months.
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Physical Characteristics: Appearance, color, odor, and pH.
-
Assay of Ethyl Ascorbic Acid: Quantify the concentration of ethyl ascorbic acid using a validated HPLC method (see Protocol 2).
-
Microbial Content: Test for microbial contamination at the beginning and end of the study.
-
-
Data Evaluation: Compare the results from the accelerated conditions to the real-time and refrigerated controls. A significant change in physical characteristics or a decrease in the assay of ethyl ascorbic acid indicates instability.
Protocol 2: HPLC Method for Quantification of Ethyl Ascorbic Acid
Objective: To quantify the concentration of ethyl ascorbic acid in a given sample and monitor its degradation.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
-
Mobile Phase:
-
A mixture of 0.02 mol/L potassium dihydrogen phosphate (B84403) solution (pH 3.0) and methanol. The specific ratio may need to be optimized based on the column and system. A gradient elution may be necessary for complex matrices.[16]
-
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of ethyl ascorbic acid reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation (for a cream-based formulation):
-
Accurately weigh a known amount of the formulation.
-
Disperse the sample in a suitable solvent like dichloromethane (B109758) to extract the ethyl ascorbic acid.[16]
-
Add the mobile phase (potassium dihydrogen phosphate solution) and vortex thoroughly.
-
Centrifuge the sample at high speed (e.g., 12,000 r/min) to separate the excipients.[16]
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.[16]
-
-
Analysis and Calculation:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify and quantify the ethyl ascorbic acid peak based on the retention time and peak area of the standards.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Oxidation pathway of ethyl ascorbic acid and points of intervention for stabilizers.
Caption: Troubleshooting workflow for ethyl ascorbic acid stability issues.
References
- 1. szeasychem.com [szeasychem.com]
- 2. sdruntaichem.com [sdruntaichem.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. omyapersonalcare.us [omyapersonalcare.us]
- 6. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theordinary.com [theordinary.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Inhibition of oxidation of ascorbic acid by EDTA - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avenalab.com [avenalab.com]
- 14. scribd.com [scribd.com]
- 15. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Ascorbic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC analysis of ascorbic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ascorbic acid degradation during HPLC analysis?
A1: Ascorbic acid is highly susceptible to oxidation, which can be accelerated by factors such as high pH, elevated temperatures, and the presence of metal ions.[1][2][3] To minimize degradation, it is crucial to use a mobile phase with a low pH (typically below 4.0), maintain a controlled column temperature (e.g., 25°C), and use metal-free or passivated HPLC systems where possible.[4][5] Sample and standard solutions should be freshly prepared and protected from light.[5]
Q2: I am observing peak tailing with my ascorbic acid derivative. What are the likely causes and solutions?
A2: Peak tailing for acidic compounds like ascorbic acid derivatives is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. Several strategies can mitigate this:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups and the analyte, reducing these secondary interactions.[4]
-
Column Choice: Using a column with end-capping or a modern stationary phase designed for polar analytes can significantly improve peak shape.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: Contamination at the head of the column can also cause peak shape issues. Flushing the column or using a guard column is recommended.
Q3: What is the recommended starting mobile phase for HPLC analysis of ascorbic acid derivatives?
A3: A common starting point for reversed-phase HPLC of ascorbic acid and its derivatives is a simple isocratic mobile phase consisting of a high percentage of an aqueous buffer with a small amount of organic modifier. A typical mobile phase could be a mixture of a phosphate (B84403) or acetate (B1210297) buffer at a low pH (e.g., pH 2.5-3.5) and methanol (B129727) or acetonitrile (B52724) in a ratio of 95:5 (v/v).[5][6] The low pH is critical for good retention and peak shape on C18 columns.[4]
Q4: How can I improve the retention of highly polar ascorbic acid derivatives on a reversed-phase column?
A4: Retaining very polar compounds on traditional C18 columns can be challenging. Here are some approaches:
-
100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide, to the mobile phase can enhance the retention of anionic analytes like ascorbic acid.[7][8]
-
HILIC or Mixed-Mode Chromatography: For extremely polar derivatives, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that provides alternative retention mechanisms.[9]
Q5: My results show poor reproducibility. What should I investigate?
A5: Poor reproducibility in ascorbic acid analysis often stems from the inherent instability of the analyte.[5][10]
-
Sample and Standard Stability: Ensure that all samples and standards are prepared fresh daily and are kept in an autosampler at a low temperature (e.g., 4°C) and protected from light.[5] The stability of ascorbic acid in autosampler vials can be a concern.[11]
-
System Equilibration: Allow sufficient time for the HPLC system and column to equilibrate with the mobile phase before starting a sequence. Inconsistent equilibration can lead to shifting retention times.[12]
-
Mobile Phase Preparation: Prepare the mobile phase fresh and degas it thoroughly to prevent bubble formation, which can affect pump performance and baseline stability.
Troubleshooting Guides
Common Chromatographic Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| No Peak or Low Sensitivity | Analyte degradation. | Prepare fresh samples and standards in an acidic buffer; use a reducing agent like DTT or TCEP.[13] | Increased peak area and sensitivity. |
| Incorrect detection wavelength. | Set the UV detector to the λmax of the specific ascorbic acid derivative (typically around 245-265 nm for ascorbic acid).[6][14] | Optimal signal-to-noise ratio. | |
| Leak in the system or faulty injector. | Perform a system leak check and inspect the injector rotor seal.[12] | Consistent injection volumes and stable pressure. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH to 2.5-3.0; use an end-capped column.[4] | Symmetrical peak shape with a tailing factor closer to 1. |
| Column overload. | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peaks. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | Improved peak symmetry. |
| High analyte concentration. | Dilute the sample. | Symmetrical peak shape. | |
| Shifting Retention Times | Inadequate column equilibration. | Equilibrate the column for a longer period (e.g., 30-60 minutes) before analysis.[12] | Stable and reproducible retention times. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. | Consistent retention times across runs. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[14] | Stable retention times. | |
| Split Peaks | Column contamination or void. | Wash the column with a strong solvent or replace it if necessary; use a guard column. | Single, sharp peaks. |
| Injector issue (e.g., partially blocked needle). | Clean or replace the injector needle and seat.[12] | Restoration of proper peak shape. | |
| High Backpressure | Blockage in the system (e.g., frit, tubing, column). | Systematically isolate components to identify the blockage; back-flush the column if appropriate.[12] | Return to normal operating pressure. |
| Mobile phase precipitation. | Ensure mobile phase components are fully dissolved and compatible. | Stable and normal backpressure. |
Experimental Protocols
Standard HPLC Method for Ascorbic Acid Analysis
This protocol provides a general method for the analysis of ascorbic acid in a sample matrix. It may require optimization for specific derivatives or matrices.
1. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract the sample with a solution of 0.1% metaphosphoric acid or 0.1% orthophosphoric acid in HPLC-grade water to stabilize the ascorbic acid.[5][14]
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]
2. Standard Preparation:
-
Prepare a stock solution of ascorbic acid in the extraction solution.
-
Create a series of calibration standards by diluting the stock solution with the extraction solution to cover the expected concentration range in the samples.
3. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[6][14] |
| Mobile Phase | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.8 with phosphoric acid. |
| Flow Rate | 1.0 mL/min.[14] |
| Injection Volume | 20 µL.[6] |
| Column Temperature | 25°C.[14] |
| Detection | UV at 254 nm.[4] |
4. Data Analysis:
-
Identify the ascorbic acid peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of ascorbic acid in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Degradation pathway of ascorbic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utm.mx [utm.mx]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid by hplc - Chromatography Forum [chromforum.org]
- 12. youtube.com [youtube.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. asianpubs.org [asianpubs.org]
addressing precipitation of 2-O-Ethyl ascorbic acid in formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-O-Ethyl Ascorbic Acid.
Troubleshooting Guide: Precipitation of this compound
Precipitation of this compound in a formulation is a common issue that can often be resolved by systematically evaluating several key factors.
Question: I am observing crystals or cloudiness in my formulation containing this compound. What are the potential causes and how can I resolve this?
Answer:
Precipitation of this compound can be attributed to several factors, primarily related to its solubility and stability in the formulation. Follow these troubleshooting steps to identify and address the root cause:
Step 1: Verify Formulation pH
The stability and solubility of this compound are highly pH-dependent. The optimal pH range for formulations containing this ingredient is typically between 4.0 and 6.5.[1] Outside of this range, the stability of the molecule can be compromised, leading to degradation and precipitation.
-
Action: Measure the pH of your formulation. If it falls outside the recommended 4.0-6.5 range, adjust it using a suitable buffering agent. A 1% citrate (B86180) buffer is often recommended to maintain a stable pH.[2]
Step 2: Evaluate Solvent System and Concentration
This compound is moderately soluble in water and compatible with many common cosmetic solvents.[1] However, if its concentration exceeds its solubility limit in the chosen solvent system, precipitation will occur.
-
Action: Review the concentration of this compound in your formulation. Typical usage levels are between 0.5% and 3.0%.[1] If you are using a higher concentration, you may need to adjust your solvent system to improve solubility. Consider the addition of co-solvents such as glycols (e.g., propylene (B89431) glycol, butylene glycol) to enhance solubility.
Step 3: Assess Temperature Conditions During Formulation and Storage
Exposure to high temperatures for prolonged periods can affect the stability of this compound. While more heat-resistant than L-ascorbic acid, excessive heat can still contribute to degradation and potential precipitation.
-
Action: When preparing emulsions, it is advisable to add this compound during the cooling phase, at temperatures below 40°C.[3] For storage, it is recommended to keep the final product in a cool, dark place.
Step 4: Consider the Impact of Ionic Strength
The presence of a high concentration of electrolytes in your formulation can decrease the solubility of this compound, a phenomenon known as "salting out."
-
Action: Evaluate the concentration of salts and other ionic species in your formulation. If high, consider reducing their concentration or adjusting the solvent system to accommodate the ionic load.
Step 5: Check for Incompatibilities with Other Ingredients
While this compound is compatible with a wide range of cosmetic ingredients, there is always a potential for unforeseen interactions that could lead to precipitation.
-
Action: Prepare a simplified version of your formulation containing only the solvent system and this compound to see if precipitation still occurs. If it does not, incrementally add the other ingredients to identify the component causing the issue.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: The optimal pH range for this compound stability is between 4.0 and 6.5.[1] Formulating within this window improves skin tolerance and compatibility with other active ingredients.[4]
Q2: What is the typical usage concentration of this compound in formulations?
A2: The typical usage concentration is between 0.5% and 3.0%, depending on the desired application, such as in brightening serums (1-3%) or anti-aging creams (0.5-2%).[1]
Q3: In what solvents is this compound soluble?
A3: this compound is moderately soluble in water and compatible with many common cosmetic solvents.[1] It is also soluble in ethanol, polyols, and up to 10% in butylene glycol.[3]
Q4: How should I incorporate this compound into an emulsion?
A4: For emulsions, it is recommended to first dissolve the this compound in the water phase. This aqueous solution should then be added to the formulation during the cooling phase, at a temperature below 40°C.[3]
Q5: Are there any ingredients that can help to stabilize this compound in my formulation?
A5: Yes, using a 1% citrate buffer is recommended to maintain a stable pH and prevent pH drift.[2] Additionally, the inclusion of chelating agents can help to minimize the catalytic effects of metal ions on degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2] |
| pH (3% aqueous solution) | 3.5 - 5.0 | [3] |
| Optimal Formulation pH | 4.0 - 6.5 | [1] |
| Melting Point | 111.0 - 115.0°C | [2] |
| pKa | 7.72 ± 0.01 | [5][6] |
| Log P(o/w) | -1.07 ± 0.03 | [5][6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | ~10 | |
| Ethanol | ~30 | |
| DMSO | ~30 | |
| Dimethylformamide | ~30 | |
| Glycerol | 463.6 ± 1.3 | [5] |
| Propylene Glycol | 801.1 ± 1.7 | [5] |
| 1,2-Hexanediol | 763.4 ± 0.9 | [5] |
| 1,2-Pentanediol | 775.2 ± 1.2 | [5] |
| Isopropyl Myristate | 0.6 ± 0.2 | [5] |
| Propylene Glycol Monolaurate | 56.6 ± 1.3 | [5] |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Formulation
-
Objective: To assess the stability of a formulation containing this compound under accelerated aging conditions.
-
Materials:
-
Final formulation in its intended packaging
-
pH meter
-
Viscometer
-
HPLC system with UV detector
-
Temperature-controlled ovens (45°C)
-
Refrigerator (4°C)
-
Light exposure chamber
-
-
Methodology:
-
Prepare multiple samples of the final formulation.
-
Measure the initial pH, viscosity, and concentration of this compound using a validated HPLC method. Record visual characteristics (color, clarity, presence of precipitate).
-
Store samples under the following conditions for a period of 90 days:
-
Elevated temperature (45°C)
-
Refrigerated temperature (4°C)
-
Room temperature (20-25°C)
-
Exposure to daylight
-
-
At predetermined time points (e.g., 30, 60, and 90 days), remove samples from each storage condition.
-
Allow samples to equilibrate to room temperature.
-
Visually inspect for any changes in color, odor, or the formation of precipitate.
-
Measure the pH and viscosity.
-
Determine the concentration of this compound using HPLC.
-
-
Analysis: Compare the results at each time point to the initial measurements. Significant changes in pH, viscosity, color, or a decrease in the concentration of this compound indicate instability.
Protocol 2: Quantification of this compound using HPLC
-
Objective: To determine the concentration of this compound in a cosmetic formulation.
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm filter.
-
Analysis: Inject the calibration standards and the prepared sample into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Factors leading to the precipitation of this compound.
Caption: Troubleshooting workflow for addressing precipitation issues.
References
- 1. szeasychem.com [szeasychem.com]
- 2. omyapersonalcare.us [omyapersonalcare.us]
- 3. patents.justia.com [patents.justia.com]
- 4. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-O-Ethyl Ascorbic Acid Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-O-Ethyl Ascorbic Acid in cell viability assays. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate potential experimental challenges and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
A1: this compound is a stable derivative of L-ascorbic acid (Vitamin C). The ethyl group at the second carbon position protects the molecule from oxidation, making it more stable in cell culture media compared to its parent compound.[1] Its primary applications in cell-based assays revolve around its antioxidant properties, its role in promoting collagen synthesis, and its ability to inhibit melanin (B1238610) production by targeting the tyrosinase enzyme.[1]
Q2: How does this compound exert its effects on cells?
A2: this compound primarily functions as a potent antioxidant by neutralizing reactive oxygen species (ROS).[1] It also serves as a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of collagen.[2][3] Furthermore, it can increase the expression of procollagen (B1174764) genes at the transcriptional level.[4][5][6] Its skin-whitening effect is attributed to the inhibition of tyrosinase, a key enzyme in melanogenesis.[1]
Q3: What is a typical concentration range for this compound in cell viability assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific endpoint of the assay. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup. The table below provides a summary of reported concentrations and their effects on different cell lines.
Data Presentation: Concentration Effects of Ascorbic Acid Derivatives on Cell Viability
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDFs) | L-Ascorbic Acid | 50 µg/mL | Promoted cohesive and viable cell sheet formation. | [7][8] |
| Human Dermal Fibroblasts (HDFs) | L-Ascorbic Acid | 100 µg/mL | Induced pronounced cytotoxicity. | [7][8] |
| Human Keratinocytes (HaCaT) | L-Ascorbic Acid | 50 µg/mL | Increased proliferation and early differentiation. | [8] |
| Human Keratinocytes (HaCaT) | L-Ascorbic Acid | 100 µg/mL | Decreased cell viability, showing a toxic effect. | [8] |
| Murine Melanoma (B16F10) | 3-O-Ethyl Ascorbic Acid | 15 mg/mL - 20 mg/mL | Exhibited effective whitening (melanin inhibition). | [9] |
| Murine Melanoma (B16F10) | Vitamin C | 3,000 µM - 5,000 µM | Induced apoptosis. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable solvent. For many cell culture applications, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) can be used. A stock solution of 100 µg/mL can be prepared by dissolving 10 mg of the compound in 100 mL of solvent.[11]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: For short-term use, store the stock solution at 4°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[12] It is recommended to prepare fresh dilutions in culture medium for each experiment due to the potential for degradation over time, even with the more stable derivative.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (the solvent used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the supernatant without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Troubleshooting Guide
Issue 1: Higher than expected cell viability or an increase in absorbance with increasing concentrations of this compound in an MTT assay.
-
Possible Cause: Direct reduction of the MTT reagent by this compound. As a derivative of ascorbic acid, this compound retains reducing properties and can chemically reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal.[13][14]
-
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment: This is the most definitive way to confirm interference.
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add the same concentrations of this compound used in your cell-based assay to the wells.
-
Include wells with medium only as a negative control.
-
Add the MTT reagent and incubate for the same duration as your cell-based assay.
-
Add the solubilization solution and measure the absorbance.
-
A dose-dependent increase in absorbance in the wells containing this compound confirms direct interference.[13]
-
-
Switch to a Different Viability Assay: If interference is confirmed, consider using a viability assay with a different mechanism that is not based on metabolic reduction. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
ATP-based Luminescence Assays: Measures the level of ATP, which is proportional to the number of viable cells.
-
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Instability of this compound in the final culture medium. While more stable than L-ascorbic acid, it can still degrade over longer incubation periods.
-
Troubleshooting Step 1: Prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock solution. Avoid storing diluted solutions for extended periods.
-
Possible Cause 2: Precipitation of the compound at higher concentrations.
-
Troubleshooting Step 2: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation, especially at the highest concentrations. If precipitation is observed, consider lowering the maximum concentration or using a different solvent for the initial stock solution.
Issue 3: High background absorbance in the control wells (without cells).
-
Possible Cause: The presence of phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays.
-
Troubleshooting Step: Use a phenol red-free medium for the duration of the assay to minimize background absorbance.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound [benchchem.com]
- 2. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid stimulation of collagen biosynthesis independent of hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Ascorbic Acid-Induced Cell Sheet Formation in HaCaT Keratinocytes and Human Dermal Fibroblasts | Biomedical Research and Therapy [bmrat.org]
- 8. Comparative Analysis of Ascorbic Acid-Induced Cell Sheet Formation in HaCaT Keratinocytes and Human Dermal Fibroblasts | Biomedical Research and Therapy [bmrat.org]
- 9. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 10. The role of vitamin C in melanoma cell death via activation of cytochrome C and TNF-α protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Formulation Challenges with Ethyl Ascorbic Acid in Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when incorporating Ethyl Ascorbic Acid (EAA) into emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What makes Ethyl Ascorbic Acid a more stable alternative to L-Ascorbic Acid in emulsions?
A1: Ethyl Ascorbic Acid (3-O-Ethyl-L-Ascorbic Acid) is a chemically modified derivative of L-Ascorbic Acid.[1][2] An ethyl group is attached at the third carbon position, which protects the most reactive part of the molecule from oxidation.[3][4] This structural modification significantly enhances its stability against light, heat, and air, common degradation triggers for L-Ascorbic Acid.[1][2][5]
Q2: What is the optimal pH range for incorporating Ethyl Ascorbic Acid into emulsions?
A2: The recommended pH range for formulations containing Ethyl Ascorbic Acid is typically between 4.0 and 6.5.[2][3] Unlike L-Ascorbic Acid, which requires a very low pH (often below 3.5) for optimal stability and penetration, Ethyl Ascorbic Acid's broader pH stability window allows for more flexible and less irritating formulations.[3][6] To prevent pH drift, incorporating a 1% citrate (B86180) buffer is recommended.[6]
Q3: What are the typical usage concentrations for Ethyl Ascorbic Acid in emulsions?
A3: The effective concentration of Ethyl Ascorbic Acid in cosmetic and pharmaceutical emulsions generally ranges from 0.1% to 5.0%.[7] For specific applications, the concentration may vary.
Q4: Is Ethyl Ascorbic Acid soluble in both water and oil phases?
A4: Yes, Ethyl Ascorbic Acid is amphiphilic, meaning it is soluble in both water and, to some extent, in oil-based solvents. This dual solubility facilitates its incorporation into emulsion systems.[8]
Q5: Can Ethyl Ascorbic Acid be used in combination with other active ingredients?
A5: Yes, Ethyl Ascorbic Acid is compatible with a wide range of cosmetic ingredients, including niacinamide, hyaluronic acid, and various antioxidants.[7] However, it is always advisable to conduct compatibility studies with all formulation components.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing or Browning) of the Emulsion
Possible Causes:
-
Oxidation: Despite its enhanced stability, Ethyl Ascorbic Acid can still oxidize over time, especially when exposed to air (oxygen), light, and high temperatures. The initial yellowing is often due to the formation of dehydroascorbic acid and subsequent degradation products.[9][10][11]
-
Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can catalyze the oxidation of ascorbic acid and its derivatives.
-
Inappropriate pH: A pH outside the optimal range of 4.0-6.5 can accelerate degradation.[2][3]
Solutions:
-
Optimize pH: Ensure the final pH of the formulation is within the recommended 4.0-6.5 range.[2][3]
-
Incorporate Chelating Agents: Add a chelating agent like Disodium EDTA to bind metal ions and prevent them from catalyzing oxidation.
-
Use Antioxidant Synergies: Combine Ethyl Ascorbic Acid with other antioxidants, such as ferulic acid and tocopherol (Vitamin E), to enhance its stability.[7]
-
Opaque and Airless Packaging: Protect the formulation from light and air by using opaque and airless packaging.
-
Controlled Manufacturing Process: Add Ethyl Ascorbic Acid during the cooling phase of the emulsion preparation to avoid prolonged exposure to high temperatures.[2]
Issue 2: Phase Separation or Changes in Viscosity in the Emulsion
Possible Causes:
-
pH Shift: The degradation of Ethyl Ascorbic Acid can lead to a decrease in the formulation's pH.[12] This can destabilize the emulsion, especially if pH-sensitive polymers or emulsifiers are used.[13]
-
Electrolyte Effects: Ascorbic acid and its derivatives can act as electrolytes, which may disrupt the stability of the emulsion structure.[12]
Solutions:
-
Robust Emulsifier System: Select an emulsifier and stabilizer system that is tolerant to pH changes and electrolytes.
-
pH Buffering: Incorporate a buffering agent, such as a citrate buffer, to maintain a stable pH throughout the product's shelf life.[6][14]
-
Monitor Physical Properties: Regularly monitor the viscosity and observe the emulsion's droplet size under a microscope during stability testing to detect early signs of instability.[12]
Issue 3: Crystallization of Ethyl Ascorbic Acid in the Formulation
Possible Causes:
-
Supersaturation: The concentration of Ethyl Ascorbic Acid may exceed its solubility limit in the formulation, leading to crystallization over time, especially at lower temperatures.
-
Solvent System Imbalance: The ratio of water to other solvents (like glycols) may not be optimal to keep the Ethyl Ascorbic Acid fully dissolved.
Solutions:
-
Optimize Solvent System: Adjust the solvent system to improve the solubility of Ethyl Ascorbic Acid. The inclusion of glycols like propylene (B89431) glycol or butylene glycol can help.
-
Control Concentration: Ensure the concentration of Ethyl Ascorbic Acid is within its solubility limits in the final formulation under various storage conditions.
-
Manufacturing Process Control: Ensure that the Ethyl Ascorbic Acid is fully dissolved during the manufacturing process before the emulsification step.
Data Presentation
Table 1: Recommended Formulation and Stability Parameters for Ethyl Ascorbic Acid
| Parameter | Recommended Range/Value | Notes |
| pH Range | 4.0 - 6.5 | A wider and more skin-friendly range compared to L-Ascorbic Acid.[2][3] |
| Usage Concentration | 0.1% - 5.0% | Effective for antioxidant, brightening, and anti-aging benefits.[7] |
| Optimal Storage | Cool, dark environment | To minimize oxidation.[12] |
| Packaging | Opaque, airless containers | To protect from light and oxygen. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Ethyl Ascorbic Acid in Emulsions
Objective: To determine the concentration of Ethyl Ascorbic Acid in an emulsion to assess its stability over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Ethyl Ascorbic Acid reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.[12]
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Ethyl Ascorbic Acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.[12]
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.[12]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the emulsion into a 50 mL centrifuge tube.[12]
-
Add 20 mL of the mobile phase.[12]
-
Vortex for 5 minutes to disperse the cream.[12]
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.[12]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12]
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to Ethyl Ascorbic Acid based on the retention time of the standard.
-
Quantify the amount of EAA in the sample using the calibration curve.
-
Calculate the percentage of EAA remaining at each time point of the stability study.[12]
-
Protocol 2: Accelerated Stability Testing of an Emulsion Containing Ethyl Ascorbic Acid
Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing Ethyl Ascorbic Acid under accelerated conditions.
Materials:
-
Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C)[12]
-
pH meter
-
Viscometer
-
Microscope
-
Final intended packaging for the formulation
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the emulsion and package it in the final intended packaging.[12]
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:
-
Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.[12]
-
Testing Intervals: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.[15]
-
Data Evaluation: Compare the results at each time point to the initial data to assess any changes in the physical and chemical properties of the emulsion.[12]
Protocol 3: Viscosity Measurement of Emulsions
Objective: To measure the viscosity of the emulsion to monitor its consistency and stability.
Materials:
-
Rotational viscometer with appropriate spindles (disc spindles for more viscous creams, cylindrical spindles for lotions)[16][17]
-
Temperature-controlled water bath or sample chamber
Procedure:
-
Temperature Control: Ensure the sample is at a consistent, specified temperature (e.g., 25°C), as viscosity is temperature-dependent.[18]
-
Spindle Selection: Choose the appropriate spindle and rotational speed based on the expected viscosity of the emulsion. For a new formulation, some trial and error may be necessary to obtain a torque reading between 10% and 100%.[16]
-
Sample Loading: Place the specified amount of the emulsion in a suitable container. Lower the spindle into the sample at a slight angle to avoid trapping air bubbles.[17]
-
Measurement: Start the viscometer at the selected speed. Allow the spindle to rotate for at least five complete revolutions before taking a reading to ensure the value has stabilized.[16][17]
-
Record Data: Record the viscosity (in cP or Pa·s), spindle number, rotational speed (RPM), and temperature.
Protocol 4: Microscopic Evaluation of Emulsion Droplet Size
Objective: To observe the droplet size and distribution of the emulsion to assess its physical stability.
Materials:
-
Optical microscope with a camera
-
Glass slides and coverslips
-
Micropipette
Procedure:
-
Sample Preparation: Place a small drop (approximately 10 µL) of the emulsion on a clean glass slide.[3]
-
Cover Slip Placement: Carefully place a coverslip over the drop, avoiding the introduction of air bubbles and without applying pressure that could alter the droplet structure.[3]
-
Microscopic Observation:
-
Place the slide on the microscope stage.
-
Start with a low-power objective to locate the emulsion droplets.
-
Switch to a higher-power objective (e.g., 40x or 100x) for detailed observation.
-
Capture images of representative fields of view.
-
-
Data Analysis:
-
Visually assess the uniformity of droplet size and distribution.
-
Look for any signs of coalescence (merging of droplets) or flocculation (clumping of droplets), which would indicate instability.
-
If available, use image analysis software to measure the average droplet size and size distribution.[19]
-
Mandatory Visualizations
References
- 1. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 2. szeasychem.com [szeasychem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. omyapersonalcare.us [omyapersonalcare.us]
- 7. happi.com [happi.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. ningcos.com [ningcos.com]
- 10. annmariegianni.com [annmariegianni.com]
- 11. Re: What is the species that causes the yellow color of vitamin C solutions on [madsci.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US20140155633A1 - Composition for Stabilizing Ascorbic Acid Derivatives and the Application Thereof - Google Patents [patents.google.com]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. m.youtube.com [m.youtube.com]
- 18. martests.com [martests.com]
- 19. pure.uva.nl [pure.uva.nl]
Technical Support Center: Minimizing Degradation of 2-O-Ethyl Ascorbic Acid by Metal Ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 2-O-Ethyl Ascorbic Acid (EAC) in the presence of metal ions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What could be the cause?
A1: A yellow discoloration in your this compound (EAC) solution is a common indicator of degradation. This is often caused by oxidation, a process that can be significantly accelerated by the presence of transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺/Fe²⁺).[1][2][3] Even trace amounts of these metals, which can be present in reagents or leach from laboratory equipment, can catalyze the degradation of EAC.[1]
Q2: How do metal ions cause the degradation of this compound?
A2: Metal ions, particularly copper and iron, act as catalysts in the oxidation of ascorbic acid and its derivatives.[3][4] They participate in redox cycling, facilitating the transfer of electrons from the ascorbic acid molecule to oxygen, which leads to the formation of reactive oxygen species (ROS). This process, often referred to as the Fenton reaction when involving iron, results in the breakdown of the ascorbic acid structure.[5] While this compound is more stable than L-Ascorbic Acid due to the protective ethyl group at the C2 position, it is still susceptible to this metal-catalyzed degradation.[1][6][7]
Q3: How can I prevent the degradation of my this compound solution by metal ions?
A3: The most effective way to prevent metal ion-catalyzed degradation is to use a chelating agent. Chelating agents are molecules that bind to metal ions, sequestering them and preventing their participation in redox reactions.[8][9] Ethylenediaminetetraacetic acid (EDTA) is a commonly used and effective chelating agent for this purpose.[8][9] Additionally, ensuring the use of high-purity reagents and metal-free water can minimize the introduction of metal ion contaminants. Storing solutions in the dark and at low temperatures can also help to slow down degradation.[10]
Q4: What concentration of EDTA should I use to stabilize my this compound solution?
A4: The optimal concentration of a chelating agent like EDTA can depend on the level of metal ion contamination in your system. However, studies on ascorbic acid have shown that concentrations in the range of 0.01% to 0.075% are generally effective.[11] It is important to note that excessive concentrations of some chelators can, under certain conditions, have a pro-oxidant effect, so it is crucial to optimize the concentration for your specific application.[12][13]
Q5: Are there alternatives to EDTA for stabilizing this compound?
A5: Yes, other chelating agents can also be effective. For instance, diethylenetriaminepentaacetic acid (DTPA) and ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) have been shown to be very effective at inhibiting ascorbate (B8700270) oxidation catalyzed by iron and copper ions.[8] The choice of chelating agent may depend on the specific metal ions you are concerned about and the pH of your solution.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a formulation.
-
Possible Cause: Contamination with transition metal ions (e.g., Cu²⁺, Fe³⁺).
-
Troubleshooting Steps:
-
Analyze for Metal Contamination: If possible, analyze your raw materials and final formulation for trace metal content.
-
Incorporate a Chelating Agent: Add a chelating agent like EDTA or DTPA to your formulation. Start with a low concentration (e.g., 0.05% w/v) and optimize as needed.
-
Use High-Purity Ingredients: Ensure all components of your formulation, especially water, are of high purity and low in metal content.
-
Optimize pH: this compound is most stable in a pH range of 4.0-6.5.[2] Ensure your formulation's pH is within this range.
-
Protect from Light and Air: Store your formulation in opaque, airtight containers to minimize exposure to light and oxygen, which can exacerbate metal-catalyzed oxidation.[10]
-
Issue 2: Inconsistent results in stability studies of this compound.
-
Possible Cause: Variable levels of metal ion contamination between experimental batches.
-
Troubleshooting Steps:
-
Standardize Reagent Sources: Use reagents from the same lot number for all experiments to minimize variability in trace metal content.
-
Pre-treat Glassware: To remove any adsorbed metal ions, wash all glassware with a dilute acid solution (e.g., 1% HCl) followed by thorough rinsing with high-purity, metal-free water.
-
Incorporate a Chelating Agent Consistently: Add a fixed concentration of a chelating agent to all your experimental and control solutions to negate the effect of any baseline metal contamination.
-
Control Environmental Factors: Maintain consistent temperature, light exposure, and oxygen levels across all experiments.
-
Data Presentation
Table 1: Influence of Metal Ions on the Degradation of Ascorbic Acid (as a proxy for this compound)
| Metal Ion | Concentration (mmol/L) | Fold Increase in Oxidation Rate (approx.) | Reference |
| Fe³⁺/Fe²⁺ | 0.263 | 14 | [4] |
| Cu⁺/Cu²⁺ | 0.263 | 88 | [4] |
| Zn²⁺ | 0.263 | 2 | [4] |
Note: This data is for L-Ascorbic Acid, as specific quantitative data for this compound was not available. This compound is known to be more stable than L-Ascorbic Acid.[1][6][7]
Table 2: Efficacy of Chelating Agents in Preventing Ascorbic Acid Oxidation
| Chelating Agent | Observation | Reference |
| Ethylenediamine di(o-hydroxyphenylacetic acid) (EDDHA) | Almost completely inhibits ascorbate oxidation catalyzed by iron and copper ions. | [8] |
| Diethylenetriamine pentaacetic acid (DTPA) | Almost completely inhibits ascorbate oxidation catalyzed by iron and copper ions. | [8] |
| Ethylenediaminetetraacetic acid (EDTA) | At 0.05% w/v, provides significant protection to a 2% w/v ascorbic acid solution. | [11] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general framework for the quantification of EAC using High-Performance Liquid Chromatography (HPLC) with UV detection. Optimization may be required for specific matrices.
1. Materials and Reagents:
-
This compound (EAC) standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or another suitable acid for pH adjustment
-
Mobile phase filter (0.45 µm)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., pH 2.5 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of EAC in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dilute the sample containing EAC with the mobile phase to a concentration that falls within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with the prepared mobile phase
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 245 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the EAC concentration based on the peak area and the calibration curve.
Protocol 2: UV-Vis Spectrophotometric Method for Quantification of this compound
This protocol describes a simple and rapid method for the quantification of EAC using a UV-Vis spectrophotometer.
1. Materials and Reagents:
-
This compound (EAC) standard
-
Spectrophotometry-grade solvent (e.g., water or a suitable buffer)
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Procedure:
-
Solvent Selection: Choose a solvent in which EAC is soluble and stable, and that does not absorb significantly at the analysis wavelength. Water or a slightly acidic buffer (pH 4-6) is often suitable.
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of EAC in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For ascorbic acid derivatives, this is typically around 260 nm.
-
Standard Solution Preparation: Prepare a stock solution of EAC in the chosen solvent. From the stock solution, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dilute the sample containing EAC with the solvent to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Analysis: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of EAC in the sample by using its absorbance and the equation of the line from the calibration curve.
Mandatory Visualizations
Caption: Metal ion-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for evaluating the effect of chelating agents.
Caption: Logical troubleshooting workflow for EAC degradation issues.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. szeasychem.com [szeasychem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Speciation Study of L-ascorbic Acid and its Chelated Cu(II) & Ni(II) Complexes: an Experimental and Theoretical Model of Complex Formation [scielo.org.za]
- 6. Which Is Better Ethyl Ascorbic Acid or L-Ascorbic Acid? - Chenlang [chenlangbio.com]
- 7. thepinkfoundry.com [thepinkfoundry.com]
- 8. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Edta Improves Stability of Ascorbic Acid in Pharmaceutical Preparation? - EVERHEAL [everhealgroup.com]
- 10. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Acute prooxidant effects of vitamin C in EDTA chelation therapy and long-term antioxidant benefits of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Stability of 2-O-Ethyl Ascorbic Acid and 3-O-Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of two prominent etherified derivatives of L-ascorbic acid: 2-O-Ethyl ascorbic acid and 3-O-Ethyl ascorbic acid. While both derivatives were developed to overcome the inherent instability of L-ascorbic acid, their structural differences influence their stability profiles under various conditions. This document summarizes available experimental data, details relevant analytical methodologies, and presents visual representations of chemical structures and potential degradation pathways to aid in formulation development and research.
Introduction to Ethyl Ascorbic Acid Isomers
L-ascorbic acid (Vitamin C) is a potent antioxidant widely used in pharmaceutical and cosmetic applications. However, its utility is significantly hampered by its rapid degradation upon exposure to light, heat, and oxidative conditions.[1][2] To address this, more stable derivatives have been synthesized, including this compound and 3-O-Ethyl ascorbic acid. These molecules feature an ethyl group ether-linked to the C2 or C3 hydroxyl of the ascorbic acid lactone ring, respectively. This modification protects the labile enediol system from oxidation, thereby enhancing stability.[2][3]
Comparative Stability Data
It is crucial to note that the experimental conditions in the cited studies differ, and therefore, a direct comparison of stability based on this data should be made with caution.
Table 1: Stability of this compound
| Parameter | Condition | Observation |
| pH | 6.5 (aqueous solution) | <10% degradation after 4 weeks at 25°C.[4] |
| Temperature | 45°C | Purity of crystalline powder remained stable for 60 days.[5] |
| Optimal pH Range | 4.0 - 5.5 | Formulations should be maintained in this range for optimal stability.[4] |
Table 2: Stability of 3-O-Ethyl Ascorbic Acid
| Parameter | Condition | Observation |
| Temperature | 45°C | Purity of crystalline powder remained stable for 60 days.[5] |
| Optimal pH Range | 4.0 - 5.5 | Considered optimal for stability.[6][7] |
| Color Stability | 45°C Oven | Remained unchanged after 1 month, indicating greater stability compared to other Vitamin C derivatives in the same study.[5] |
Experimental Protocols
The stability of ascorbic acid derivatives is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the active compound from its degradation products over time under various stress conditions.
Protocol 1: HPLC-UV Method for the Quantification of 2-O-Ethyl-L-Ascorbic Acid in a Cream Formulation
-
Objective: To determine the concentration of 2-O-Ethyl-L-Ascorbic Acid in a cosmetic cream to assess its stability over time.[4]
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Reagents:
-
2-O-Ethyl-L-Ascorbic Acid reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh 10 mg of 2-O-Ethyl-L-Ascorbic Acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase.
-
Vortex for 5 minutes to disperse the cream.
-
Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
UV detection wavelength: 245 nm
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to 2-O-Ethyl-L-Ascorbic Acid based on the retention time of the standard.
-
Quantify the amount of the active in the sample using the calibration curve.
-
Calculate the percentage of the active remaining in the formulation at each time point of the stability study.
-
-
Protocol 2: Simultaneous HPLC Determination of 3-O-Ethyl Ascorbic Acid in Whitening Cream Products
-
Objective: To develop a validated HPLC method for the simultaneous determination of arbutin, niacinamide, and 3-O-ethyl ascorbic acid in whitening cream products.[8][9]
-
Instrumentation:
-
HPLC system with a UV detector
-
ODS-3 RP-C18 Inertsil column
-
-
Reagents:
-
3-O-Ethyl ascorbic acid reference standard
-
Aquabidest (deionized water)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: A gradient elution of aquabidest, methanol, and acetonitrile. The specific gradient program should be optimized for the separation of all analytes.
-
Standard and Sample Preparation: Prepare standard and sample solutions in an appropriate solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Detection Wavelength: 220 nm
-
-
-
Validation: The method was validated for linearity, accuracy, and precision, demonstrating good performance for the quantification of 3-O-ethyl ascorbic acid in complex matrices.[8]
Chemical Structures and Degradation Pathways
The stability of these ethylated derivatives is attributed to the protection of the enediol system. The primary degradation pathway for L-ascorbic acid involves oxidation to dehydroascorbic acid, which is then irreversibly hydrolyzed to 2,3-diketogulonic acid.[10][11] It is hypothesized that the ethylated derivatives follow a similar initial oxidative degradation, although at a significantly slower rate.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]
- 3. How Does 3-O-ethyl Ascorbic Acid Offer Superior Antioxidant Performance in Formulas? - Chenlang [chenlangbio.com]
- 4. benchchem.com [benchchem.com]
- 5. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 6. paulaschoice-eu.com [paulaschoice-eu.com]
- 7. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 8. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of 2-O-Ethyl Ascorbic Acid and Other Vitamin C Derivatives for Dermatological and Cosmeceutical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate Vitamin C derivative is a critical decision in the formulation of effective and stable dermatological and cosmeceutical products. This guide provides an objective comparison of 2-O-Ethyl Ascorbic Acid against other common Vitamin C derivatives, supported by experimental data on stability, skin penetration, and key biological activities.
This document delves into the comparative efficacy of this compound (EAC), Magnesium Ascorbyl Phosphate (B84403) (MAP), Ascorbyl Glucoside (AG), and Ascorbyl Palmitate (AP), focusing on their performance in crucial areas such as antioxidant capacity, collagen synthesis, and tyrosinase inhibition. The aim is to furnish a comprehensive resource that facilitates informed decision-making in research and product development.
Chemical Properties and Stability
The primary challenge in formulating with pure L-Ascorbic Acid is its inherent instability, readily oxidizing in the presence of light, air, and heat.[1][2] Vitamin C derivatives have been engineered to overcome this limitation, offering enhanced stability in cosmetic formulations.[3][4]
This compound is a stable derivative where an ethyl group is bound to the third carbon position of ascorbic acid.[5][6] This modification protects the molecule from oxidation and allows for formulation at a wider pH range (typically 4.0-5.5), contributing to its stability.[7] Unlike L-Ascorbic Acid, which is water-soluble, EAC is both water- and oil-soluble, which may enhance its penetration into the skin.[5][8]
Other derivatives such as Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP) are water-soluble and demonstrate good stability in formulations.[3][5] Ascorbyl Glucoside (AG), another water-soluble derivative, is also known for its stability.[9] Ascorbyl Palmitate (AP), a fat-soluble derivative, is often used in oil-based formulations but has shown to be less stable than the phosphate derivatives.[3][4]
Comparative Performance Data
The following tables summarize the available quantitative data from various in vitro studies, providing a comparative overview of the performance of this compound and other Vitamin C derivatives.
Table 1: Tyrosinase Inhibition
| Compound | IC50 (g/L) | Source |
| This compound | 7.5 | [10][11] |
| Kojic Acid (Reference) | - | [12] |
Lower IC50 values indicate greater potency in inhibiting tyrosinase activity.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (g/L) | Source |
| This compound | 0.032 | [10][11] |
| L-Ascorbic Acid | - | - |
| Ascorbyl Glucoside | - | - |
| Magnesium Ascorbyl Phosphate | - | - |
Lower IC50 values indicate greater antioxidant activity.
Table 3: L-Ascorbic Acid Equivalency
| Vitamin C Derivative | L-Ascorbic Acid Equivalency (%) | Source |
| 3-O-Ethyl Ascorbic Acid | 86.0 | [13] |
| Tetrahexyldecyl Ascorbate | 16.0 | [13] |
| Ascorbyl Glucoside | 52.0 | [13] |
| Mg or Na Ascorbyl Phosphate | 58.0 | [13] |
This table indicates the percentage of the derivative that is converted to pure L-Ascorbic Acid in the skin.
Biological Activity and Signaling Pathways
Collagen Synthesis
Vitamin C is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix.[4][14] L-Ascorbic Acid has been shown to increase collagen synthesis in human dermal fibroblasts.[15] Studies suggest that Vitamin C derivatives, including this compound, can also promote collagen production.[5][16] The mechanism of action involves the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix protein synthesis.
Caption: TGF-β signaling pathway for collagen synthesis.
Tyrosinase Inhibition and Melanogenesis
Hyperpigmentation is a common skin concern, and the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, is a primary target for skin lightening agents.[17] Vitamin C and its derivatives can inhibit tyrosinase activity, thereby reducing melanin production.[10] this compound has demonstrated tyrosinase inhibitory effects.[11]
Caption: Inhibition of melanogenesis by Vitamin C derivatives.
Experimental Protocols
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of Vitamin C derivatives on collagen production by human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) until confluent.[18]
-
Treatment: The culture medium is then replaced with DMEM containing a low serum concentration and the test compounds (L-Ascorbic Acid and its derivatives) at various concentrations. A control group without any test compound is also maintained.[18]
-
Incubation: The cells are incubated with the test compounds for a specified period (e.g., 72 hours), with the medium being changed daily.[18]
-
Radiolabeling: In the final hours of incubation, a radiolabeled amino acid, such as L-[3H]proline, is added to the culture medium to be incorporated into newly synthesized proteins, including collagen.[18]
-
Collagenase Digestion: After incubation, the cell layer and medium are collected. The amount of radiolabeled collagen is determined by digesting the proteins with purified bacterial collagenase. The radioactivity in the collagenase-sensitive fraction (collagen) and the collagenase-resistant fraction (non-collagen proteins) is measured using a scintillation counter.[18]
-
Data Analysis: The amount of collagen synthesized is expressed as a percentage of total protein synthesis and compared between the control and treated groups.
Caption: Experimental workflow for in vitro collagen synthesis assay.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of Vitamin C derivatives on mushroom tyrosinase activity.
Methodology:
-
Reagent Preparation: Solutions of mushroom tyrosinase, the substrate (L-tyrosine or L-DOPA), and the test compounds (Vitamin C derivatives) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Mixture: In a 96-well microplate, the test compound at various concentrations is mixed with the tyrosinase solution and incubated for a short period at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (L-DOPA) to the mixture.
-
Spectrophotometric Measurement: The formation of dopachrome, the colored product of the reaction, is measured spectrophotometrically at a wavelength of approximately 475-490 nm over a specific time period.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Caption: Experimental workflow for mushroom tyrosinase inhibition assay.
Conclusion
This compound emerges as a promising Vitamin C derivative for cosmetic and dermatological applications due to its enhanced stability and dual solubility, which may facilitate better skin penetration. While direct comparative studies with comprehensive quantitative data across all key performance indicators are still emerging, the available evidence suggests that this compound possesses potent antioxidant and tyrosinase inhibitory activities. Its ability to stimulate collagen synthesis, a hallmark of Vitamin C's anti-aging benefits, is also supported by its conversion to L-Ascorbic Acid within the skin.
For researchers and formulators, the choice of a Vitamin C derivative will depend on the specific product goals, formulation matrix, and desired performance characteristics. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering stability, biological efficacy, and the underlying mechanisms of action. Further head-to-head clinical studies are warranted to fully elucidate the comparative in vivo performance of these derivatives.
References
- 1. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulations of collagen synthesis by ascorbic acid, transforming growth factor-beta and interferon-gamma in human dermal fibroblasts cultured in three-dimensional collagen gel are photoaging- and aging-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exponentbeauty.com [exponentbeauty.com]
- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of UVA-mediated melanogenesis by ascorbic acid through modulation of antioxidant defense and nitric oxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of vitamin C vs. multivitamin on melanogenesis: comparative study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drkumardiscovery.com [drkumardiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. The effect of Vitamin C on melanin pigmentation – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. ijsr.in [ijsr.in]
- 18. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of collagen synthesis with different vitamin C esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various vitamin C esters in stimulating collagen synthesis, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate vitamin C derivative for their specific applications, from dermatological formulations to cell culture studies.
Introduction
Vitamin C, or L-ascorbic acid, is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[1][2][3][4][5] However, L-ascorbic acid's inherent instability in aqueous solutions and its rapid oxidation when exposed to light, heat, and air present significant formulation challenges.[6][7] This has led to the development of more stable vitamin C esters. This guide evaluates the comparative efficacy of these derivatives in promoting collagen synthesis.
Core Signaling Pathway of Vitamin C in Collagen Synthesis
Vitamin C's primary role in collagen synthesis is as a cofactor for prolyl and lysyl hydroxylases. These enzymes are responsible for the hydroxylation of proline and lysine (B10760008) residues within the procollagen (B1174764) molecule. This hydroxylation is essential for the formation of a stable triple-helix structure of mature collagen.[1][2][3][5] Additionally, studies suggest that vitamin C can influence the expression of collagen-related genes.[2][8]
Comparative Efficacy of Vitamin C Esters
The efficacy of vitamin C esters in promoting collagen synthesis is primarily dependent on their stability and their ability to penetrate the cell membrane and be converted into active L-ascorbic acid. The following tables summarize the comparative performance of common vitamin C derivatives based on available in vitro studies.
Table 1: Qualitative Comparison of Common Vitamin C Esters
| Derivative | Chemical Name | Solubility | Stability | Potency in Collagen Synthesis (Compared to L-Ascorbic Acid) | Notes |
| L-AA | L-Ascorbic Acid | Water-soluble | Highly Unstable[6][7] | Gold Standard | Can be irritating at high concentrations.[9] |
| MAP | Magnesium Ascorbyl Phosphate | Water-soluble | Stable[6][10] | Equivalent to L-AA in some studies[10], lower potency in others.[9] | Gentle and suitable for sensitive skin.[6] |
| AP | Ascorbyl Palmitate | Fat-soluble | More stable than L-AA[7] | Less potent than L-AA.[7][9] | Better penetration into lipid-rich layers.[7] |
| VitC-P | Vitamin C-Phosphate | Water-soluble | High chemical stability[1] | Similar biological properties to L-AA, but with different potencies.[1] | A pro-vitamin for the skin.[1] |
| VitC-Glu | Vitamin C-Glucoside | Water-soluble | High chemical stability[1] | Similar biological properties to L-AA, but with different potencies.[1] | A pro-vitamin for the skin.[1] |
| ATIP | Ascorbyl Tetraisopalmitate | Oil-soluble | Highly stable[11] | Less potent than L-AA for collagen synthesis.[12] | Good transdermal absorption.[11] |
Table 2: Quantitative Comparison of Vitamin C Derivatives on Collagen Synthesis
| Study Reference | Cell Type | Vitamin C Derivative | Concentration | Result |
| [10] | Human Dermal Fibroblasts | Magnesium Ascorbyl Phosphate | Not specified | Equivalent to ascorbic acid in stimulating collagen synthesis. |
| [10] | Human Dermal Fibroblasts | Sodium Ascorbyl Phosphate | Not specified | Required at least a tenfold greater concentration than ascorbic acid for the same effect. |
| [12] | Primary Fibroblasts | L-Ascorbic Acid | Not specified | Stronger effect on collagen and proteoglycan synthesis than ascorbyl tetraisopalmitate. |
| [1] | Normal Human Fibroblasts | Vitamin C, Vitamin C-Phosphate, Vitamin C-Glucoside | 10⁻⁵M to 10⁻³M | All induced a dose-dependent increase in collagen type I deposits. VitC-P and VitC-Glu showed similar properties but with different potencies. |
Experimental Protocols
A common and reliable method for quantifying collagen synthesis in vitro is through Sirius Red staining. This method can be adapted to measure both cell-associated collagen and collagen secreted into the culture medium.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of vitamin C esters on collagen synthesis in a fibroblast cell culture model.
Protocol: Quantification of Cell-Associated Collagen with Sirius Red Staining[14]
This protocol is designed to quantify collagen deposited in the extracellular matrix of adherent cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)
-
Sirius Red Staining Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Washing Solution: 0.1 M HCl or 0.5% acetic acid in distilled water.
-
Elution Buffer: 0.1 M NaOH in distilled water.
-
96-well clear flat-bottom tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency or experimental endpoint.
-
Washing: Gently aspirate the culture medium and wash the cell layer twice with PBS.
-
Fixation: Add 100 µL of fixative solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the plates twice with PBS.
-
Staining: Add 100 µL of Sirius Red Staining Solution to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Aspirate the staining solution and wash the wells extensively with the washing solution until the supernatant is clear. This step is critical to remove unbound dye.
-
Dye Elution: Add 150 µL of Elution Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to elute the bound dye.
-
Quantification: Transfer 100 µL of the eluate to a new 96-well plate and measure the optical density (OD) at a wavelength between 540-570 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of purified collagen (e.g., rat tail collagen type I) to determine the absolute amount of collagen in the samples.
Protocol: Quantification of Soluble Collagen in Culture Medium[14]
This protocol quantifies newly synthesized, soluble collagen secreted into the cell culture medium.
Materials:
-
Cell culture medium samples
-
Sirius Red Precipitation Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in 3% acetic acid.
-
Washing Solution: 0.1 M HCl.
-
Elution Buffer: 0.1 M NaOH.
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture medium and centrifuge to remove any cells or debris.
-
Precipitation: In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully aspirate the supernatant and wash the pellet with 500 µL of the washing solution. Repeat the centrifugation and washing step.
-
Dye Elution: Resuspend the pellet in 200 µL of Elution Buffer.
-
Quantification: Transfer 100 µL of the eluate to a 96-well plate and measure the optical density (OD) at 540-570 nm.
-
Standard Curve: Use a collagen standard curve prepared in the same culture medium to ensure accuracy.
Conclusion
The selection of a vitamin C ester for promoting collagen synthesis requires a balance between stability and biological efficacy. While L-ascorbic acid remains the benchmark for potency, its instability is a significant drawback. Stable derivatives like Magnesium Ascorbyl Phosphate (MAP) have shown comparable efficacy in some studies and offer superior formulation stability and reduced skin irritation.[6][10] Fat-soluble esters such as Ascorbyl Palmitate may offer advantages in penetrating lipid barriers but appear to be less potent in stimulating collagen synthesis.[7][9] For applications requiring long-term stability in aqueous solutions, Vitamin C-Phosphate and Vitamin C-Glucoside are viable alternatives.[1] The choice of the most suitable vitamin C ester will ultimately depend on the specific experimental or formulation context, including the delivery system, desired potency, and stability requirements. The provided experimental protocols offer a standardized approach for conducting comparative analyses to inform this selection process.
References
- 1. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bubsnaturals.com [bubsnaturals.com]
- 3. sana.amsterdam [sana.amsterdam]
- 4. nutrabytes.com [nutrabytes.com]
- 5. Efficacy of Vitamin C Supplementation on Collagen Synthesis and Oxidative Stress After Musculoskeletal Injuries: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Ascorbyl Phosphate: The Vitamin C Derivative You Need for Radiant Skin [letsmakebeauty.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. drlouie.ca [drlouie.ca]
- 10. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbyl Tetraisopalmitate VS L-Ascorbic Acid Lyphar Supply Good Quality [biolyphar.com]
- 12. cnb.drirenaeris.com [cnb.drirenaeris.com]
A Comparative Guide to Analytical Methods for Ethyl Ascorbic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 3-O-Ethyl Ascorbic Acid, a stable vitamin C derivative, is paramount for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs. The primary methods covered are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with Ultraviolet (UV) detection stands as the most prevalent and robust method for the quantification of ethyl ascorbic acid. Its high specificity, accuracy, and precision make it a reliable choice for complex matrices such as cosmetic formulations and pharmaceutical preparations.
Comparative Performance of Validated HPLC-UV Methods
The following table summarizes the quantitative performance data from three distinct validated reversed-phase HPLC (RP-HPLC) methods, allowing for a direct comparison of their key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1.0 - 50.0 µg/mL | 0.5 - 200 µg/mL | 0.1 - 40.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.51 ± 0.38% | Not Specified |
| Precision (%RSD) | < 2.0% | Intraday: 0.13%, Interday: 1.40% | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.10 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.31 µg/mL | 0.1 µg/mL |
Experimental Protocols for HPLC-UV Methods
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water (containing 0.08% v/v orthophosphoric acid) in a 20:80 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 242 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase and filtered prior to injection.[1]
-
Instrumentation: UHPLC system with a photodiode array (PDA) detector.
-
Column: C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution starting with 5% acetonitrile (B52724) in water (with 0.1% formic acid) and increasing to 95% acetonitrile over a short time.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Samples are diluted with the initial mobile phase and filtered through a 0.22 µm syringe filter.
Alternative Analytical Methods
While HPLC-UV is the gold standard, other methods offer advantages in specific contexts.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique suitable for routine quality control where high specificity is not a primary concern. However, it is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[2][3]
-
Linearity Range: 2 - 12 µg/mL.[3]
-
Maximum Absorption Wavelength (λmax): Approximately 243 nm in 0.1M HCl.[3]
-
Solvent: 0.1M Hydrochloric Acid.[3]
-
Protocol: A standard stock solution of ethyl ascorbic acid is prepared in the chosen solvent.[3] Serial dilutions are made to create a calibration curve by measuring the absorbance at the λmax.[3] Sample solutions are prepared similarly, and their concentration is determined from the calibration curve.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the highest sensitivity and selectivity, making it ideal for the quantification of ethyl ascorbic acid at very low concentrations or in highly complex matrices.[4][5] It is particularly useful for metabolite identification and pharmacokinetic studies.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ascorbic acid and its derivatives.
-
Linearity Range: Can be as low as 0.05 - 5 µg/mL.[4]
-
LOD/LOQ: Can reach sub-ng/mL levels.[5]
-
Protocol: Chromatographic conditions are similar to HPLC-UV methods. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the parent ion and one or more product ions of ethyl ascorbic acid to ensure highly selective detection.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
References
- 1. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijisrt.com [ijisrt.com]
- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of 2-O-Ethyl Ascorbic Acid and L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of 2-O-Ethyl Ascorbic Acid and L-Ascorbic Acid, supported by experimental data. The information presented is intended to assist researchers in making informed decisions regarding the use of these compounds in their studies.
Executive Summary
L-Ascorbic Acid (AA), the chemically pure form of Vitamin C, is a well-established antioxidant. However, its application in cell culture and topical formulations can be limited by its instability and potential for cytotoxicity at higher concentrations. This compound (AAE), a stable derivative of ascorbic acid, has emerged as a promising alternative. This guide delves into a comparative analysis of their cytotoxic effects, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
The available data consistently indicates that this compound exhibits significantly lower cytotoxicity compared to L-Ascorbic Acid across various cell lines. This difference is primarily attributed to the pro-oxidant activity of L-Ascorbic Acid at higher concentrations, leading to the generation of reactive oxygen species and subsequent cell death. In contrast, this compound demonstrates a more controlled release of ascorbic acid and may engage protective antioxidant pathways.
Quantitative Data Comparison
The following table summarizes the cytotoxic concentrations of this compound and L-Ascorbic Acid from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in cell lines and experimental conditions.
| Compound | Cell Line | Cytotoxic Concentration / Effect | Reference |
| This compound | L929 Fibroblasts | Considered cytotoxic at 10% concentration | [1][2] |
| Various | No significant cytotoxicity observed, even at high concentrations, due to controlled release of ascorbate. | ||
| L-Ascorbic Acid | L929 Fibroblasts | Cytotoxic at concentrations ≥2.5% | [1][2] |
| Fibroblasts | 0.1–1.0 mM reduces cell viability by 50–70% within 24 hours. | [3] | |
| OECM-1 & SG cells | Cytotoxicity observed at concentrations over 2 mM. | [4] | |
| Papillary Thyroid Carcinoma Cells | Cell viability significantly reduced after 48h at 5-15 mM. | [5] |
Experimental Protocols
The most common method for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and L-Ascorbic Acid in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic mechanisms of L-Ascorbic Acid and this compound differ significantly, particularly in their interaction with cellular redox systems.
L-Ascorbic Acid: A Pro-Oxidant Mechanism
At pharmacological concentrations, L-Ascorbic Acid can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) through the reduction of transition metal ions, such as iron (Fe³⁺), in a process known as the Fenton reaction.[4][5] This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity, leading to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, apoptosis or necrosis.[5]
Caption: Pro-oxidant cytotoxicity of L-Ascorbic Acid.
This compound: A Pro-Drug with Potential for Antioxidant Pathway Activation
This compound is more stable and is thought to act as a pro-drug, gradually releasing L-Ascorbic Acid within the cell. This controlled release may prevent the sudden spike in ROS that is characteristic of high concentrations of L-Ascorbic Acid. Furthermore, there is evidence that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, thereby protecting the cell from oxidative stress.
Caption: Cytoprotective mechanism of this compound.
Conclusion
The evidence strongly suggests that this compound is a less cytotoxic alternative to L-Ascorbic Acid. This is attributed to its enhanced stability, controlled conversion to L-Ascorbic Acid, and its potential to activate the cell's own antioxidant defense mechanisms. For researchers requiring a stable and less toxic source of Vitamin C activity in their experimental systems, this compound presents a compelling option. However, the choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired concentration, duration of exposure, and the cell type under investigation. Careful dose-response studies are recommended for any new experimental setup.
References
- 1. Frontiers | L-Ascorbic Acid and α-Tocopherol Synergistically Triggers Apoptosis Inducing Antileukemic Effects of Arsenic Trioxide via Oxidative Stress in Human Acute Promyelocytic Leukemia Cells [frontiersin.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Photoprotective Effects of 2-O-Ethyl Ascorbic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective photoprotective agents, 2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, has emerged as a promising candidate. This guide provides an objective comparison of its photoprotective performance against other common alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development.
Comparative Analysis of Photoprotective Efficacy
The photoprotective effects of this compound and its counterparts—L-Ascorbic Acid, Vitamin E (α-Tocopherol), and Ferulic Acid—are multifaceted, encompassing UV absorption, antioxidant capacity, and the ability to mitigate cellular damage. While direct comparative studies are limited, this section synthesizes available data to offer a comparative overview.
Table 1: In Vitro Sun Protection Factor (SPF) Comparison
| Compound | Concentration (%) | Base Formulation | In Vitro SPF | Citation |
| This compound | 2 | Cream with 2% Avobenzone | ~6 | [1] |
| L-Ascorbic Acid | 0.5 - 1 | Sunscreen Emulsion | No significant increase | [2] |
| Ferulic Acid | 1 | Sunscreen with UV filters | Increased from 19.7 to 26 | [1] |
Note: The SPF value is highly dependent on the complete formulation. This data provides an indication of the contribution of the antioxidant to the overall SPF.
Table 2: Reactive Oxygen Species (ROS) Scavenging Activity (Qualitative Comparison)
| Compound | ROS Scavenging Efficacy | Key Characteristics | Citation |
| This compound | Effective | Stable derivative, prolonged antioxidant effect. | [3] |
| L-Ascorbic Acid | Highly Effective | Potent but unstable, especially in aqueous solutions. | [4] |
| Vitamin E (α-Tocopherol) | Effective | Lipophilic antioxidant, works synergistically with Vitamin C. | [5] |
| Ferulic Acid | Potent | Stabilizes Vitamins C and E, enhances their antioxidant activity. | [6] |
Table 3: DNA Damage Protection (Qualitative Comparison)
| Compound | DNA Damage Protection | Mechanism | Citation |
| This compound | Implied | Through ROS scavenging and potential direct mechanisms. | [7] |
| L-Ascorbic Acid | Effective | Reduces oxidative DNA damage. | [8][9][10] |
| Vitamin E (α-Tocopherol) | Protective | Protects cell membranes from lipid peroxidation. | [5] |
| Ferulic Acid | Protective | Reduces thymine (B56734) dimer formation. | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and further investigation.
In Vitro Sun Protection Factor (SPF) Determination
This method provides a standardized approach to measure the UVB protection capability of a topical product.
Principle: The SPF is determined by measuring the transmission of UV radiation through a thin film of the product applied to a substrate.
Procedure:
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate. The surface is typically roughened to mimic the topography of the skin.
-
Sample Application: A precise amount of the test product (e.g., 1.2 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
Drying/Incubation: The applied film is allowed to dry for a specified period (e.g., 15-30 minutes) to form a stable film.
-
UV Transmittance Measurement: The transmittance of UV radiation through the product-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals (e.g., every 1 or 5 nm) across the UVB (290-320 nm) and UVA (320-400 nm) spectrum.
-
SPF Calculation: The SPF value is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:
Where:
-
E(λ) = Erythemal action spectrum
-
I(λ) = Solar spectral irradiance
-
T(λ) = Spectral transmittance of the sample
-
Workflow for In Vitro SPF Determination
Caption: Workflow for determining the in vitro Sun Protection Factor (SPF).
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay quantifies the intracellular generation of ROS in response to UV radiation.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Procedure:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts are seeded in a multi-well plate and cultured to a desired confluency.
-
Treatment: Cells are pre-incubated with the test compounds (e.g., this compound, L-Ascorbic Acid) at various concentrations for a specified duration.
-
UVB Irradiation: The culture medium is removed and replaced with a phosphate-buffered saline (PBS). The cells are then exposed to a controlled dose of UVB radiation.
-
Dye Loading: After irradiation, the PBS is replaced with a medium containing DCFH-DA (e.g., 10 µM) and incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity of the treated groups is compared to that of the untreated, irradiated control group to determine the percentage of ROS reduction.
Workflow for Cellular ROS Assay
Caption: Workflow for the DCFH-DA cellular ROS assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA fragments from the intact DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the tail and the tail moment using specialized image analysis software.
Workflow for Comet Assay
Caption: Workflow for the Comet Assay to assess DNA damage.
Signaling Pathways in UV-Induced Skin Damage
UV radiation triggers a cascade of intracellular signaling events that contribute to inflammation, photoaging, and carcinogenesis. Understanding these pathways is crucial for developing effective photoprotective strategies.
Mitogen-Activated Protein Kinase (MAPK) Pathway
UV radiation activates the MAPK pathway, which plays a central role in the cellular stress response.
UV-Induced MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway activated by UV radiation.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is another critical inflammatory pathway activated by UV radiation.
UV-Induced NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway activated by UV radiation.
Conclusion
This compound demonstrates significant promise as a photoprotective agent due to its enhanced stability and antioxidant properties. While direct quantitative comparisons with other leading antioxidants are still emerging, the available data suggests it plays a valuable role in mitigating UV-induced damage. Further research employing the standardized protocols outlined in this guide will be instrumental in fully elucidating its comparative efficacy and optimizing its use in next-generation photoprotective formulations.
References
- 1. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. thepinkfoundry.com [thepinkfoundry.com]
- 5. Effect of topical antioxidants on UV-induced erythema formation when administered after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Which Is Better Ethyl Ascorbic Acid or L-Ascorbic Acid? - Chenlang [chenlangbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The protective effects of vitamin C on the DNA damage, antioxidant defenses and aorta histopathology in chronic hyperhomocysteinemia induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Skin Penetration by Vitamin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-ascorbic acid, the biologically active form of Vitamin C, is a potent antioxidant revered for its role in collagen synthesis, photoprotection, and hyperpigmentation reduction. However, its inherent instability and poor penetration through the hydrophobic stratum corneum present significant formulation challenges. To overcome these limitations, various esterified or glycosylated derivatives of ascorbic acid have been developed. These derivatives are designed to be more stable and to penetrate the skin more effectively, subsequently releasing the active L-ascorbic acid upon enzymatic cleavage within the skin.[1][2]
Quantitative Comparison of Skin Penetration
The following table summarizes quantitative data on the skin penetration of L-ascorbic acid and some of its derivatives from in vitro and ex vivo studies. The variation in experimental models (e.g., human vs. porcine skin, full-thickness vs. epidermis) and analytical methods can influence the results, making direct comparisons between different studies challenging.
| Compound | Skin Model | Cumulative Permeation (24h) | Steady-State Flux (Jss) | Percentage of Applied Dose Permeated (24h) | Study Notes |
| L-Ascorbic Acid (AA) | Porcine Skin | 62.3 mg (from a 20% lotion)[3] | Not Reported | 84.7% (from a 20% lotion)[3] | Permeation is highly dependent on formulation pH, with optimal penetration occurring at a pH below 3.5.[1] |
| 3-O-Ethyl-L-Ascorbic Acid (EAC) | Human Epidermis | 49.4 ± 4.1 µg/cm²[4] | Not Reported | 58.0 ± 4.2%[4] | Tested in a ternary solvent mixture of propylene (B89431) glycol, propylene glycol monolaurate, and isopropyl myristate.[4] |
| Ascorbyl Glucoside (AG) | Not Specified | Not Reported | 0.91 ± 0.15 µg/cm²/h | Not Reported | A study on a cream containing 2% Ascorbyl Glucoside showed no flux across skin samples in one experiment, while another reported this steady-state flux. |
| Magnesium Ascorbyl Phosphate (B84403) (MAP) | Not Specified | Not Reported | Not Reported | Not Reported | Generally considered to have good skin penetration, but specific quantitative data from comparative studies is limited.[5] |
| Sodium Ascorbyl Phosphate (SAP) | Not Specified | Not Reported | Not Reported | Not Reported | While it is known to be converted to ascorbic acid in the skin, its penetration is considered limited due to its hydrophilic nature.[6] |
| Tetrahexyldecyl Ascorbate (THDA) | Not Specified | Not Reported | Not Reported | Not Reported | As a lipid-soluble derivative, it is suggested to have an increased ability to permeate into the dermis.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Vitamin C derivative skin penetration.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the percutaneous absorption of topical formulations.[7][8]
Objective: To quantify the rate and extent of a Vitamin C derivative's permeation through a skin membrane.
Apparatus:
-
Vertical Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrer
-
Human or porcine skin, full-thickness or epidermal sheets
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Membrane Preparation: Excised human or porcine skin is carefully prepared, removing any subcutaneous fat. The skin is cut to a size slightly larger than the diffusion cell orifice.
-
Cell Assembly: The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. The two chambers are securely clamped together.[7]
-
Receptor Chamber: The receptor chamber is filled with a degassed receptor solution, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. A magnetic stir bar is placed in the receptor chamber to ensure continuous mixing. The temperature is maintained at 32°C to simulate skin surface temperature.[7]
-
Formulation Application: A precise amount of the topical formulation containing the Vitamin C derivative is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor solution is immediately added to the receptor chamber to maintain sink conditions.[9]
-
Sample Analysis: The concentration of the Vitamin C derivative in the collected samples is quantified using a validated HPLC-UV method.[10][11]
-
Data Analysis: The cumulative amount of the permeated derivative per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
Stratum Corneum Tape Stripping
This minimally invasive technique is used to determine the amount of a topically applied substance within the stratum corneum.[12][13]
Objective: To quantify the concentration and distribution of a Vitamin C derivative within the layers of the stratum corneum.
Apparatus:
-
Adhesive tapes (e.g., D-Squame®)
-
Forceps
-
Extraction solvent
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Formulation Application: The formulation containing the Vitamin C derivative is applied to a defined area of the skin (in vivo or ex vivo).
-
Incubation: The formulation is left on the skin for a specified period.
-
Tape Stripping: An adhesive tape is firmly pressed onto the treated skin area for a few seconds and then rapidly removed. This process is repeated sequentially on the same area to remove successive layers of the stratum corneum.[13][14]
-
Extraction: Each tape strip is placed in a vial with a suitable solvent to extract the Vitamin C derivative and the corneocytes.
-
Quantification of Stratum Corneum: The amount of stratum corneum removed on each tape can be determined by methods such as weighing or protein quantification assays.[12]
-
Sample Analysis: The concentration of the Vitamin C derivative in the solvent extract from each tape strip is quantified using a validated HPLC method.
-
Data Analysis: The amount of the derivative is correlated with the amount of stratum corneum on each tape to generate a concentration gradient profile through the stratum corneum.[12]
HPLC Analysis of Vitamin C Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the separation and quantification of Vitamin C and its derivatives in various samples.[10][15]
Objective: To accurately quantify the concentration of a specific Vitamin C derivative in samples obtained from skin permeation or tape stripping studies.
Typical HPLC System Configuration:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., methanol).[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength appropriate for the specific derivative (e.g., 250 nm).[10]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).[10]
Sample Preparation:
-
Samples from Franz diffusion cells (receptor solution) or tape stripping (solvent extract) are collected.
-
If necessary, samples are centrifuged and filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[10]
Quantification:
-
A standard curve is generated using known concentrations of the Vitamin C derivative.
-
The peak area of the derivative in the sample chromatogram is compared to the standard curve to determine its concentration.
Enzymatic Conversion of Vitamin C Derivatives in the Skin
For Vitamin C derivatives to exert their biological effects, they must be converted into L-ascorbic acid within the skin. This conversion is facilitated by endogenous enzymes present in the skin.[6]
The primary enzymatic pathways involved are:
-
Phosphatases: These enzymes cleave the phosphate group from derivatives like Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP).[1]
-
Esterases: These enzymes hydrolyze the ester bond in derivatives such as Ascorbyl Palmitate and Tetrahexyldecyl Ascorbate (THDA).
-
α-Glucosidase: This enzyme hydrolyzes the glucose moiety from Ascorbyl Glucoside (AG).[6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdrnskin.com [mdrnskin.com]
- 3. Study on the Efficacy of Vitamin C Lotion on Skin: Permeable and Anti-Aging [scirp.org]
- 4. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uk.typology.com [uk.typology.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. Stripping Procedures for Penetration Measurements of Topically Applied Substances | Plastic Surgery Key [plasticsurgerykey.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of 2-O-Ethyl Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the anti-inflammatory effects of 2-O-Ethyl Ascorbic Acid in comparison to other Vitamin C derivatives, supported by experimental data and protocols.
Introduction
Chronic inflammation is a significant contributing factor to a myriad of pathological conditions. The search for effective anti-inflammatory agents is a cornerstone of drug development. This compound, a stable derivative of Vitamin C, has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound against other common Vitamin C derivatives, namely Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP). The information presented is based on available in vitro experimental data and aims to provide an objective resource for researchers and professionals in the field.
Comparative Analysis of Anti-inflammatory Activity
While direct head-to-head comparative studies quantifying the anti-inflammatory effects of this compound, MAP, and SAP are limited, we can draw inferences from individual studies employing similar experimental models. The primary mechanism underlying the anti-inflammatory action of these compounds is believed to be their antioxidant capacity and their ability to modulate key inflammatory signaling pathways.
Key Performance Indicators:
-
Inhibition of Pro-inflammatory Cytokines: A crucial aspect of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Modulation of Inflammatory Signaling Pathways: The NF-κB and Nrf2 signaling pathways are pivotal regulators of inflammation. Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway are key indicators of anti-inflammatory potential.
The following table summarizes the available data on the anti-inflammatory effects of this compound and its alternatives. It is important to note that the data is collated from different studies and direct quantitative comparisons should be made with caution.
| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Quantitative Data (from individual studies) |
| This compound | Human Keratinocytes | UVA irradiation | Suppressed ROS-mediated inflammatory pathways.[1] | Data on specific cytokine reduction is not readily available in a comparative context. |
| Human Keratinocytes | - | Increased nuclear translocation of Nrf2.[1] | - | |
| Magnesium Ascorbyl Phosphate (MAP) | Cultured Sebocytes | Lipopolysaccharide (LPS) | Inhibited the production of IL-1β, IL-8, and TNF-α. | Significant decrease in IL-1β gene and protein expression (p<0.05). Inhibition of LPS-induced IL-6 protein expression. |
| Sodium Ascorbyl Phosphate (SAP) | Not specified | In vivo acne model | Reduced inflammatory lesions. | 20.14% reduction in inflammatory lesions after 4 weeks and 48.82% after 8 weeks. |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate key intracellular signaling pathways that govern the inflammatory response. Two of the most critical pathways are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. Vitamin C and its derivatives are known to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[2]
Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Activation of the Nrf2 pathway can counteract inflammation by reducing oxidative stress. Studies have shown that 3-O-Ethyl Ascorbic Acid can promote the nuclear translocation of Nrf2.[1]
Figure 2. Simplified Nrf2 signaling pathway and the activating role of this compound.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to validate the anti-inflammatory properties of this compound and its alternatives.
In Vitro Inflammation Model and Cytokine Measurement
This protocol describes the induction of an inflammatory response in a macrophage cell line and the subsequent measurement of pro-inflammatory cytokine secretion.
Figure 3. Experimental workflow for assessing the effect of test compounds on cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Magnesium Ascorbyl Phosphate, Sodium Ascorbyl Phosphate
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse IL-6 and TNF-α
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, MAP, SAP) or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well. Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol details the procedure for assessing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Lysis buffer for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound and/or inflammatory stimulus as described in the previous protocol.
-
Protein Extraction: At the desired time points, wash the cells with ice-cold PBS and perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To confirm the purity of the fractions, probe separate blots with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker). Quantify the band intensity of p65 in the nuclear and cytoplasmic fractions. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. Compare the extent of translocation in treated versus untreated cells.
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol describes a method to visualize and quantify the nuclear translocation of Nrf2 upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-Nrf2
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBST, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images of multiple fields. Quantify the fluorescence intensity of Nrf2 in the nucleus and cytoplasm using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates Nrf2 translocation.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of 2-O-Ethyl Ascorbic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 2-O-Ethyl Ascorbic Acid, ensuring compliance with safety regulations and fostering a secure research environment. While specific disposal guidelines for this compound are not extensively detailed in publicly available safety data sheets (SDS), a conservative approach based on general best practices for laboratory chemical waste is paramount.
Core Principles of Chemical Disposal
The foundation of safe chemical disposal rests on several key principles:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. However, for this compound, some SDS documents may not provide explicit disposal instructions.[1] In such cases, general chemical waste guidelines should be strictly followed.
-
Segregation of Waste: Never mix different chemical wastes.[2] Keep this compound waste separate from other chemical streams to prevent potentially hazardous reactions.[2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name (no abbreviations), concentration, and any known hazards.[2][3]
-
Use of Licensed Disposal Services: The ultimate disposal of chemical waste should be handled by a licensed and reputable hazardous waste disposal company.[2] These companies are equipped to manage chemical waste in accordance with all federal, state, and local regulations.[2]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Characterization:
-
Treat all unused or waste this compound as potentially hazardous chemical waste.
-
Unless explicitly confirmed to be non-hazardous by a qualified safety officer or environmental health and safety (EHS) department, err on the side of caution.
2. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
3. Waste Collection and Containment:
-
Solid Waste:
-
For dry, solid this compound, it is recommended to dispose of it in its original container if possible.[3][4]
-
If the original container is not available, use a clearly labeled, sealed, and compatible container.
-
Contaminated lab supplies such as gloves, wipes, and weighing papers should be double-bagged in clear plastic bags, sealed, and labeled with the chemical name.[4]
-
-
Liquid Waste:
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.[3]
-
The storage area should be under the direct supervision of laboratory personnel.[3]
-
Ensure incompatible waste streams are segregated to prevent accidental mixing.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]
-
Some safety data suggests that incineration in a facility with an afterburner and scrubber may be a suitable disposal method.[1] Another option is to offer the material to a licensed hazardous material disposal company.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including the SDS if available.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [3] |
| Waste Storage Duration | Varies by jurisdiction; for example, California allows up to 90 days for waste generators. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
